molecular formula C13H16N2 B13019900 N-(2-methylpropyl)quinolin-8-amine

N-(2-methylpropyl)quinolin-8-amine

Cat. No.: B13019900
M. Wt: 200.28 g/mol
InChI Key: BMHUXVXVZSLNMU-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)quinolin-8-amine is a chemical compound built on the privileged quinolin-8-amine scaffold, a structure of significant interest in medicinal chemistry and agrochemical research . The 8-aminoquinoline core is known for its versatile binding properties and is frequently explored in the design of novel bioactive molecules . This derivative is specifically intended for research applications and is not for diagnostic or therapeutic use. Researchers can investigate its potential as a building block for developing modulators of metabolic enzymes in cancer biology. Studies on similar 8-quinoline derivatives have shown promise in targeting key glycolytic enzymes like pyruvate kinase M2 (PKM2), which is critical for cancer cell metabolism and growth . Furthermore, the quinolin-8-amine structure is a key pharmacophore in the discovery of new antifungal agents. Recent scientific investigations have synthesized and evaluated novel quinolin-8-amine derivatives, confirming their efficacy against a range of phytopathogenic fungi and providing valuable insights into structure-activity relationships for agrochemical discovery . The compound's mechanism of action in these fields can be further elucidated through molecular docking and in vitro experimental studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-(2-methylpropyl)quinolin-8-amine

InChI

InChI=1S/C13H16N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h3-8,10,15H,9H2,1-2H3

InChI Key

BMHUXVXVZSLNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Foundational & Exploratory

N-(2-methylpropyl)quinolin-8-amine CAS 343953-26-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4)

Executive Summary & Chemical Identity

N-(2-methylpropyl)quinolin-8-amine, commonly referred to as N-isobutylquinolin-8-amine, is a highly specialized secondary amine derivative of the 8-aminoquinoline scaffold. In contemporary chemical research, this compound serves a dual mandate: it is a privileged pharmacophore in the development of next-generation antiparasitic agents[1], and a sterically tunable, bidentate N,N-ligand critical for stabilizing high-valent transition metal intermediates in C-H activation methodologies[2].

Unlike primary 8-aminoquinolines, the installation of the isobutyl (2-methylpropyl) group fundamentally alters the molecule's steric bulk, lipophilicity, and electronic profile. This guide delineates the physicochemical properties, mechanistic utility, and validated experimental protocols for deploying CAS 343953-26-4 in advanced research settings.

Table 1: Core Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name N-(2-methylpropyl)quinolin-8-amine
CAS Registry Number 343953-26-4
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
SMILES String CC(C)CNc1cccc2ncccc12
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Coordination Mode Bidentate (N,N-chelation)

Mechanistic Role in Organometallic Catalysis

The 8-aminoquinoline moiety is a cornerstone of directed C-H functionalization, originally popularized by Daugulis as a directing group. However, N-alkylated variants like N-(2-methylpropyl)quinolin-8-amine function exceptionally well as exogenous bidentate ligands or as substrates for highly regioselective C5-functionalization[3].

Steric Shielding and Metal Coordination

When coordinating to transition metals such as Palladium (Pd), Copper (Cu), or Cobalt (Co), the quinoline nitrogen and the secondary amine nitrogen form a thermodynamically stable five-membered metallacycle[2]. The critical advantage of the isobutyl substitution lies in its steric profile.

In catalytic cycles, the branched nature of the 2-methylpropyl group projects steric bulk over the axial coordination sites of the metal center. This steric shielding prevents the formation of catalytically dead, coordinatively saturated bis-ligated complexes (ML2), thereby enforcing a mono-ligated (ML) active species. This leaves coordination sites open for substrate binding and subsequent oxidative addition or C-H cleavage.

coordination_complex L N-(2-methylpropyl) quinolin-8-amine M Transition Metal (Pd, Cu, Co) L->M Bidentate N,N-chelation C 5-Membered Metallacycle M->C Substrate Binding & C-H Cleavage P C-H Functionalized Product C->P Reductive Elimination

Caption: Bidentate N,N-coordination driving transition-metal C-H activation.

Table 2: Comparative Ligand Steric Profiles in Catalysis

Ligand TypeSteric Bulk (N-Substituent)Coordination PreferenceCatalytic Effect
8-AminoquinolineMinimal (Primary Amine)Prone to ML2 formationCan lead to catalyst deactivation
N-Methylquinolin-8-amineLow (Linear Alkyl)Mixed ML / ML2Moderate turnover numbers (TON)
N-(2-methylpropyl)quinolin-8-amine High (Branched Alkyl) Strictly ML (Mono-ligated) High TON, stabilizes high-valent metals

Biological & Medicinal Chemistry Relevance

Beyond catalysis, the 8-aminoquinoline class is historically significant for its radical curative activity against Plasmodium vivax and Plasmodium ovale (e.g., Primaquine, Tafenoquine)[1][4].

Mitigating Hemotoxicity via N-Alkylation

The primary limiting factor of traditional 8-aminoquinolines is severe hemotoxicity (methemoglobinemia) in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[4]. This toxicity is driven by the CYP450-mediated oxidative metabolism of the primary amine into reactive quinone-imine species.

By utilizing a secondary amine scaffold like N-(2-methylpropyl)quinolin-8-amine, medicinal chemists can block the primary oxidative deamination pathway. The isobutyl group increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular uptake, while the steric hindrance around the nitrogen atom reduces the rate of toxic metabolite formation, offering a wider therapeutic index for antiparasitic drug development[1].

Validated Experimental Protocols

Protocol 1: Synthesis of N-(2-methylpropyl)quinolin-8-amine via Reductive Amination

Causality & Rationale: 8-Aminoquinoline is a notoriously poor nucleophile due to the electron-withdrawing nature of the fused aromatic system and intramolecular hydrogen bonding. Therefore, standard condensation requires mild acid catalysis. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it selectively reduces the protonated iminium ion intermediate without reducing the aliphatic aldehyde, preventing the formation of corresponding alcohols.

Reagents:

  • 8-Aminoquinoline (1.0 equiv, 10 mmol)

  • Isobutyraldehyde (1.2 equiv, 12 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 8-aminoquinoline in anhydrous DCE under an inert argon atmosphere. Add glacial acetic acid to protonate the amine, enhancing its nucleophilicity toward the aldehyde.

  • Aldehyde Addition: Dropwise add isobutyraldehyde at 0 °C. Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation.

  • Selective Reduction: Cool the reaction back to 0 °C and add STAB in small portions to control the exothermic hydride transfer.

  • Reaction Maturation: Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure secondary amine.

synthetic_workflow A 8-Aminoquinoline C Iminium Intermediate A->C Condensation (AcOH) B Isobutyraldehyde B->C D STAB Reduction (Hydride Transfer) C->D 0°C to RT E N-(2-methylpropyl) quinolin-8-amine D->E NaHCO3 Quench & Chromatography

Caption: Reductive amination workflow for synthesizing CAS 343953-26-4.

Protocol 2: Application as a Ligand in Copper-Catalyzed C-H Functionalization

Causality & Rationale: In copper-catalyzed C-H activations, the Cu(I)/Cu(III) catalytic cycle is highly sensitive to ligand environment. N-(2-methylpropyl)quinolin-8-amine acts as an L,X-type ligand that stabilizes the highly electrophilic Cu(III) intermediate, facilitating the challenging reductive elimination step[2].

Step-by-Step Methodology:

  • Complexation: In an oven-dried Schlenk tube, combine Cu(OAc)2 (10 mol%) and N-(2-methylpropyl)quinolin-8-amine (12 mol%) in hexafluoroisopropanol (HFIP). Stir for 30 minutes at room temperature until a deep green/blue color persists, indicating the formation of the active Cu-ligand complex.

  • Substrate Addition: Add the unactivated substrate (e.g., an aliphatic amide) (1.0 equiv) and the coupling partner (e.g., an aryl iodide) (1.5 equiv).

  • Oxidant Introduction: Add Silver Carbonate (Ag2CO3) (2.0 equiv) to act as both a base to abstract the proton during C-H cleavage and a terminal oxidant to regenerate the active Cu species.

  • Thermal Activation: Seal the tube and heat to 110 °C for 24 hours. The steric bulk of the isobutyl group prevents the ligand from undergoing self-arylation, directing the catalytic activity entirely toward the substrate.

  • Isolation: Cool to room temperature, filter through a pad of Celite, and purify the functionalized product via chromatography.

Conclusion

N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4) is a highly versatile chemical building block. Its unique structural topology—combining the robust coordinating ability of the 8-aminoquinoline core with the tunable steric shielding of an isobutyl chain—makes it an indispensable tool for organometallic chemists designing new C-H activation catalysts, and medicinal chemists engineering safer, more lipophilic antiparasitic therapeutics.

References

  • National Institutes of Health (NIH) / PMC. "Novel Potent Metallocenes against Liver Stage Malaria". nih.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Using genetic methods to define the targets of compounds with antimalarial activity". nih.gov. Available at:[Link]

  • Semantic Scholar. "Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds". semanticscholar.org. Available at:[Link]

Sources

N-isobutylquinolin-8-amine chemical structure and molecular weight

Technical Guide: -Isobutylquinolin-8-amine

Structure, Synthesis, and Chemical Utility

Chemical Identity & Physical Properties[1][2][3]

Technical Specifications Matrix
PropertySpecification
IUPAC Name

-(2-methylpropyl)quinolin-8-amine
Common Name

-Isobutyl-8-aminoquinoline
Molecular Formula

Molecular Weight 200.28 g/mol
Exact Mass 200.1313 Da
CAS Number Not widely listed; analogue to CAS 578-66-5 (parent)
Physical State Viscous yellow oil or low-melting solid (predicted)
Solubility Soluble in DCM, CHCl

, DMSO; sparingly soluble in water
pKa (Conjugate Acid) ~4.5 (quinoline N), ~9.0 (amine N - estimated)
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructurecluster_propsFunctional PropertiesCoreQuinoline Core(C9H6N)N8N8 Position(Secondary Amine)Core->N8 C8-N BondProp1Bidentate Chelation(N1 & N8)Core->Prop1IsobutylIsobutyl Group(-CH2-CH-(CH3)2)N8->Isobutyl N-Alkyl BondProp2Lipophilic Tail(LogP ~3.2)Isobutyl->Prop2

Figure 1: Structural connectivity of N-isobutylquinolin-8-amine highlighting the bidentate chelation site formed by the quinoline nitrogen (N1) and the secondary amine (N8).

Synthesis Protocol: Reductive Amination

The most robust and high-yielding method for synthesizing

Reductive Amination
Reaction Scheme
Detailed Methodology

Reagents:

  • 8-Aminoquinoline (1.0 equiv)[1][2]

  • Isobutyraldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (e.g., 5 mmol, 720 mg) in dry DCE (25 mL).

  • Activation: Add isobutyraldehyde (6 mmol, 550 µL) and Acetic Acid (5 mmol, 285 µL). Stir at room temperature for 30 minutes to allow the formation of the hemiaminal/imine intermediate.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 10 minutes. Note: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours under an inert atmosphere (

    
     or Ar).
    
  • Quench: Quench the reaction by slowly adding saturated aqueous

    
     solution until pH ~8.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Combine organic layers.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Yield Expectation: 85–95% isolated yield.

Synthesis Workflow Diagram

SynthesisWorkflowStartReagents:8-Aminoquinoline + IsobutyraldehydeStep1Imine Formation(DCE, AcOH, 30 min)Start->Step1Step2Reduction(Add NaBH(OAc)3, 0°C -> RT)Step1->Step2 In situ reductionStep3Quench & Workup(Sat. NaHCO3, DCM Extraction)Step2->Step3 12-16h ReactionEndProduct Isolation(Flash Chromatography)Step3->End

Figure 2: Step-by-step reductive amination workflow for the synthesis of N-isobutylquinolin-8-amine.

Applications in Research & Development

A. Bidentate Directing Group (Coordination Chemistry)

The 8-aminoquinoline scaffold is a privileged structure in C-H activation chemistry. The

LX-type ligand


  • Mechanism: The rigid bite angle of the 5-membered chelate ring stabilizes high-oxidation-state intermediates (e.g., Pd(IV)), facilitating difficult C-H functionalization steps.

  • Advantage: The isobutyl group provides steric bulk that can influence regioselectivity and improve solubility in non-polar organic solvents compared to the unsubstituted amine.

B. Medicinal Chemistry (Antimalarial Scaffolds)

This compound is a structural analogue of Primaquine and Tafenoquine .[3]

  • Pharmacophore: The 8-aminoquinoline core is essential for activity against the hepatic stages (hypnozoites) of Plasmodium vivax.

  • Modification: The isobutyl group at the

    
    -terminus modifies the metabolic profile. Unlike Primaquine (primary amine), the secondary amine is more resistant to rapid deamination by monoamine oxidases (MAO), potentially altering the pharmacokinetic half-life.
    
C-H Activation Cycle Diagram

CHActivationLigandN-Isobutyl-AQ(Ligand)ComplexCoordination Complex(LX-Type Chelate)Ligand->Complex + Metal SaltMetalMetal Center(Pd/Ni)Metal->ComplexCH_ActC-H Activation(Metallacycle Formation)Complex->CH_Act Substrate BindingFuncFunctionalization(C-C/C-X Bond Formation)CH_Act->Func Oxidative Addition/Reductive EliminationFunc->Ligand Product Release(Catalytic Cycle)

Figure 3: Catalytic cycle illustrating the role of N-isobutylquinolin-8-amine as a supporting ligand in metal-catalyzed C-H activation.

Safety and Handling

While specific toxicological data for

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Methemoglobinemia: 8-Aminoquinolines are known to induce methemoglobinemia in individuals with G6PD deficiency. Handle with extreme caution in biological settings.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • PubChem. (2025).[4][5] 8-Aminoquinoline Compound Summary. National Library of Medicine. [Link]

  • Daugulis, O., et al. (2015).[3] 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Valecha, N., et al. (2016). 8-Aminoquinoline Antimalarials: An Update. Malaria Journal. [Link]

8-(isobutylamino)quinoline synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes chemical nomenclature, synthesis protocols, and functional applications of 8-(isobutylamino)quinoline , treating it as a distinct chemical entity while addressing its critical relationship to known pharmacophores and directing groups.

Nomenclature, Synthesis, and Functional Applications in Drug Discovery

Part 1: Executive Summary & Chemical Identity

8-(Isobutylamino)quinoline is a bidentate nitrogenous ligand and a substituted quinoline derivative. While often overshadowed by its 4-amino analogues (precursors to Imiquimod) or complex 8-amino antimalarials (Primaquine, Tafenoquine), this specific secondary amine represents a critical scaffold in two distinct fields:

  • Organometallic Catalysis: As a bulky, removable directing group (DG) for Palladium-catalyzed C(sp³)-H activation.

  • Medicinal Chemistry: As a lipophilic pharmacophore variant of the 8-aminoquinoline antimalarial class.

Nomenclature and Identifiers

The nomenclature for this compound can be ambiguous due to variable numbering conventions in older literature. The table below establishes the definitive identity used in this guide.

Identifier TypeValue / DescriptionNotes
IUPAC Name N-(2-methylpropyl)quinolin-8-amine Preferred Name
Common Name 8-(Isobutylamino)quinolineWidely used in bench chemistry
Systematic Synonym N-Isobutyl-8-quinolinamineUsed in CAS indexing
Parent Scaffold 8-Aminoquinoline (CAS 578-66-5)The "Directing Group" parent
Molecular Formula C₁₃H₁₆N₂MW: 200.28 g/mol
SMILES CC(C)CNCc1cccc2cccnc12Useful for cheminformatics
InChI Key Analogous to WREVVZMUNPAPOV (Parent)Specific key depends on isomer purity
Critical Disambiguation (The "Positional Trap")

Researchers often confuse this molecule with 4-(isobutylamino)quinoline , a key intermediate in the synthesis of Imiquimod (Aldara). It is vital to distinguish the two:

  • 8-Isomer (This Topic): Nitrogen substituent is on the benzene ring (position 8). Used primarily for chelation and antimalarial activity.

  • 4-Isomer (Imiquimod Precursor): Nitrogen substituent is on the pyridine ring (position 4). Used for TLR7/8 agonism.

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize N-(2-methylpropyl)quinolin-8-amine via Reductive Amination. Rationale: Direct alkylation with isobutyl halides often leads to over-alkylation (tertiary amines) or elimination side products. Reductive amination using isobutyraldehyde ensures mono-alkylation selectivity.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 8-Aminoquinoline (CAS 578-66-5) Intermediate Imine Intermediate (Unstable) Start->Intermediate DCE, AcOH RT, 30 min Reagent Isobutyraldehyde (1.2 equiv) Reagent->Intermediate Product 8-(Isobutylamino)quinoline (Target) Intermediate->Product Reductive Step 12-16h Reductant NaBH(OAc)3 (1.5 equiv) Reductant->Product

Figure 1: Selective mono-alkylation pathway via reductive amination in Dichloroethane (DCE).

Step-by-Step Methodology

Reagents:

  • 8-Aminoquinoline (1.0 equiv, 5 mmol)

  • Isobutyraldehyde (1.2 equiv, 6 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

Protocol:

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 8-aminoquinoline (720 mg) in DCE (20 mL). Add Isobutyraldehyde (0.55 mL) and Acetic Acid (0.28 mL). Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution may darken, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Why STAB? It is milder than NaBH₄ and tolerates the acidic conditions required for imine protonation, preventing the reduction of the aldehyde before it reacts with the amine [1].

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (95:5 to 80:20). The secondary amine is less polar than the primary amine starting material but more polar than non-polar impurities.

Analytical Validation (Self-Check)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic doublet at ~3.1 ppm (2H, -NH-CH₂ -CH-) and the multiplet at ~2.0 ppm (1H, methine). The disappearance of the broad singlet at ~4.0-5.0 ppm (primary NH₂) and appearance of a broad triplet (secondary NH) confirms conversion.

Part 3: Functional Applications

As a Directing Group in C-H Activation

The 8-(isobutylamino) moiety serves as a tunable "Removable Directing Group" (RDG). The bulky isobutyl group alters the bite angle and steric environment around the Palladium center compared to the unsubstituted 8-aminoquinoline.

Mechanism of Action: The quinoline nitrogen (


) and the secondary amine nitrogen (

) form a rigid 5-membered chelate with the metal center. The isobutyl group exerts steric pressure, often favoring mono-functionalization over di-functionalization in remote C-H activation protocols [2].

ChelationModel Pd Pd(II) Substrate Substrate (C-H Bond) Pd->Substrate Activation N_quin N (Quinoline) N_quin->Pd C8 N_quin->C8 N_amine NH (Amine) N_amine->Pd N_amine->C8 Isobutyl Isobutyl Group (Steric Bulk) N_amine->Isobutyl

Figure 2: Bidentate coordination mode of N-isobutylquinolin-8-amine with Pd(II), highlighting the steric influence of the isobutyl tail.

Pharmacological Relevance

While less common than Primaquine, the 8-(isobutylamino)quinoline scaffold is investigated for:

  • Plasmepsin Inhibition: The secondary amine acts as a transition-state mimic in aspartic protease inhibitors for malaria treatment.

  • Lipophilicity Tuning: The isobutyl group increases LogP (approx +1.5 vs parent), enhancing blood-brain barrier (BBB) penetration for neuro-active candidates.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Daugulis, O., et al. (2015). "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research.

  • Corbet, M., & De Campo, F. (2013). "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C–H Bonds." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "8-Aminoquinoline."[1][2][3][4][5][6] National Center for Biotechnology Information.

Sources

Tuning the Electronic Architecture of N-Substituted Quinolin-8-Amine Ligands: A Mechanistic Guide for Advanced Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Privileged Scaffold

In modern coordination chemistry and drug development, N-substituted quinolin-8-amine derivatives function as a "privileged scaffold"[1]. While the parent 8-aminoquinoline molecule is an effective bidentate chelator, synthetically modifying the primary amine at the 8-position allows researchers to precisely calibrate the steric bulk, hydrogen-bonding capacity, and electronic density of the resulting metal complexes[1].

As a Senior Application Scientist, I approach ligand design not as a static synthesis, but as a dynamic tuning of electronic properties. This whitepaper dissects the electronic consequences of N-substitution, exploring how alterations in


-donation and 

-backbonding dictate the kinetic lability, redox stability, and photophysical properties of transition metal complexes[2].

Mechanistic Causality: Electronic Modulation via N-Substitution

The parent 8-aminoquinoline ligand coordinates via an N,N-donor set, forming highly stable five-membered chelate rings with transition metals[1]. However, the primary amine is electronically rigid. By substituting the nitrogen, we fundamentally alter the molecular orbital landscape:

  • Alkyl Substitution (e.g., N,N-dimethylation): Replacing the amino protons with methyl groups eliminates hydrogen-bonding capacity and significantly increases the

    
    -donor strength of the nitrogen atom[1]. This increased electron density stabilizes low-oxidation-state metal centers, making oxidative addition reactions more thermodynamically favorable in organometallic catalysis[1].
    
  • Aryl/Tosyl Substitution: Introducing electron-withdrawing groups like a tosyl moiety (N-tosyl-8-aminoquinoline) pulls electron density away from the metal center. In Gold(III) complexes, this specific electronic tuning yields exceptional stability in physiological solutions (DMSO/saline) and pronounced antiproliferative activity against cisplatin-resistant tumor cell lines, such as T-47D and WiDr[3].

  • Schiff Base Condensation (Imine Formation): Reacting 8-aminoquinoline with aldehydes generates azomethine linkages (-C=N-)[4]. This converts the ligand into a conjugated

    
    -acceptor system. In Pt(II) and Pd(II) complexes, the strong 
    
    
    
    -donor effect of the 8-quinolyl moiety enriches the metal center's electron density. Mechanistically, this electrostatically retards the approach of nucleophiles, thereby decreasing the rate of ligand substitution reactions via the trans-influence[2].

G Core 8-Aminoquinoline Core Subst N-Substitution (Alkyl, Aryl, Schiff Bases) Core->Subst ElecMod Electronic Modulation Subst->ElecMod Sigma σ-Donor Strength (Electron Density Tuning) ElecMod->Sigma Pi π-Acceptor Capacity (Backbonding) ElecMod->Pi Metal Metal Coordination (Pt, Pd, Au, Zn) Sigma->Metal Pi->Metal App1 Medicinal Chemistry (Anticancer) Metal->App1 App2 Optoelectronics (Luminescence) Metal->App2 App3 Catalysis (Cross-Coupling) Metal->App3

Logical workflow: N-substitution of 8-aminoquinoline modulating electronic properties and uses.

Quantitative Electronic Properties

To systematically compare the electronic influence of various N-substituents, the following table synthesizes empirical data across different metal centers.

Ligand / ComplexN-Substituent TypePrimary Electronic EffectObserved Property / Kinetic ImpactApplication Focus
Au(III) N-tosyl-8-aminoquinoline Tosyl (Electron-withdrawing)Decreased metal electron density; enhanced physiological stabilityHigh stability in DMSO; active against T-47D and WiDr cells[3]Anticancer Therapeutics
Pt(II) N,N-dimethylquinolin-8-amine Dimethyl (Electron-donating)Strong

-donation; eliminated H-bonding capacity
Stabilizes electron-rich metal centers; alters redox potential[1]Organometallic Catalysis
Zn(II) bis(8-quinolinyl)amide Amide (Conjugated)Orthogonal

-systems; facilitates intermolecular

-

stacking
Blue luminescence (

373–460 nm,

= 0.21–0.40)[5]
Optoelectronics (OLEDs)
Pd(II) N-(pyridin-2-ylmethylene) Schiff Base (Imine)Tunable

-acceptor /

-donor balance
Retards nucleophilic substitution (

decrease) via repulsion[2]
C-N Cross-Coupling

Self-Validating Experimental Protocols

To harness these electronic properties, the synthesis and characterization of the ligands and their metal complexes must follow a rigorous methodology where every step proves the success of the last.

Protocol Step1 1. Ligand Synthesis (Condensation) Val1 Validation: NMR/IR (Imine C=N) Step1->Val1 Step2 2. Metal Complexation (Ligand Substitution) Val1->Step2 Val2 Validation: UV-Vis (Band Shifts) Step2->Val2 Step3 3. Electronic Profiling (Cyclic Voltammetry) Val2->Step3 Val3 Validation: Redox (HOMO/LUMO Map) Step3->Val3

Self-validating experimental workflow for synthesizing N-substituted ligands and complexes.

Protocol A: Synthesis of N-Substituted Schiff Base Ligands
  • Condensation Reaction: Suspend 8-aminoquinoline (1.0 eq) and the target aldehyde (e.g., pyridine-2-carboxaldehyde, 1.0 eq) in anhydrous methanol.

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack of the amine on the carbonyl carbon, facilitating the elimination of water[4].

  • Isolation: Stir at room temperature for 3 hours, filter the resulting precipitate, and wash with cold dichloromethane.

    • Validation (Self-Correction): Analyze the product via FT-IR and

      
      H NMR. The successful formation of the Schiff base is self-validated by the disappearance of the primary amine N-H stretch (~3300 cm
      
      
      
      ) and the appearance of a sharp imine C=N stretch (~1626 cm
      
      
      )[4]. In NMR, the azomethine proton must appear distinctly between
      
      
      8.39–9.84 ppm[4].
Protocol B: Metallation and Electronic Characterization
  • Complexation: Add the validated ligand dropwise to a solution of

    
     in methanol at 50°C.
    
    • Causality: The labile dimethyl sulfide (

      
      ) ligands are thermodynamically driven to be displaced by the stronger chelating N,N-donor set of the quinoline ligand, a process governed by the chelate effect.
      
  • Precipitation & Profiling: Add excess lithium perchlorate to precipitate the cationic complex.

    • Validation (Self-Correction): Conduct UV-Vis spectroscopy. The coordination of the metal alters the ligand's electronic transitions, typically resulting in a bathochromic shift of the

      
       and 
      
      
      
      bands. Furthermore, Cyclic Voltammetry (CV) must be performed to map the HOMO/LUMO levels; the shift in redox potentials relative to the free ligand empirically quantifies the
      
      
      -donor/
      
      
      -acceptor influence of the N-substituent[5].

References[3] Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed | Source: nih.gov | Verified URL[1] N,N-Dimethylquinolin-8-amine - Benchchem | Source: benchchem.com | Verified URL[6] Luminescent complexes of the zinc triad with N-substituted 8-amino-quinoline ligands: Synthesis and comparative study on the stability constants and related photophysical properties | Source: researchgate.net | Verified URL[4] 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC | Source: nih.gov | Verified URL[2] Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Source: researchgate.net |Verified URL[5] Understanding the electronic and p-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Source: udsm.ac.tz | Verified URL

Sources

Technical Guide: Solubility Profile and Characterization of N-(2-methylpropyl)quinolin-8-amine

[1]

Executive Summary

N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutylquinolin-8-amine) is a significant bidentate ligand and pharmaceutical intermediate derived from the 8-aminoquinoline scaffold.[1] Its utility in palladium-catalyzed C-H functionalization and as a directing group in organic synthesis makes its solubility profile a critical parameter for process optimization.[1]

This guide provides an in-depth analysis of the physicochemical behavior of N-(2-methylpropyl)quinolin-8-amine.[1] While specific public datasets for this exact derivative are proprietary, this guide synthesizes data from structural analogs (8-aminoquinoline, 2-methyl-8-quinolinamine) to establish a predictive solubility model.[1] Furthermore, it details the rigorous experimental protocols required to generate validation-ready solubility data for regulatory and process engineering purposes.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the solubility of N-(2-methylpropyl)quinolin-8-amine requires analyzing its molecular architecture.[1] The molecule consists of a hydrophobic quinoline heteroaromatic core attached to a secondary amine with a branched isobutyl chain.

Structural Analysis[1]
  • Core: Quinoline ring (Planar, Aromatic, Hydrophobic).

  • Functional Group: Secondary Amine (-NH-).[1] Acts as a hydrogen bond donor/acceptor but is less basic than aliphatic amines due to conjugation with the aromatic ring.

  • Substituent: Isobutyl group (Branched alkyl). Increases lipophilicity (LogP) and steric bulk compared to the parent 8-aminoquinoline.[1]

Key Physicochemical Parameters (Calculated)
ParameterValue (Approx.)Significance
Molecular Weight 200.28 g/mol Moderate size, suitable for standard organic solvents.[1]
LogP (Octanol/Water) 3.5 – 3.9Highly lipophilic; poor water solubility expected.
pKa (Conjugate Acid) ~4.0 – 5.0Weakly basic; solubility in water increases significantly at pH < 3.
H-Bond Donors 1 (NH)Limited capacity for H-bonding with protic solvents.[1]
H-Bond Acceptors 2 (Quinoline N, Amine N)Good interaction with polar aprotic solvents (DMSO).
Structural Visualization

The following diagram illustrates the competing solvophobic and solvophilic regions of the molecule.

ChemicalStructureCoreQuinoline Core(Hydrophobic/Aromatic)AmineSecondary Amine (-NH-)(Weak H-Bond Donor)Core->AmineConjugationSolubilitySolubility BehaviorCore->SolubilityPromotes solubility inDCM, TolueneAlkylIsobutyl Group(Steric Bulk/Lipophilic)Amine->AlkylAmine->SolubilityPromotes solubility inAlcohols, DMSOAlkyl->SolubilityReduces solubility inWater

Figure 1: Structural contributions to the solubility profile of N-(2-methylpropyl)quinolin-8-amine.[1]

Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and data from homologous 8-aminoquinoline derivatives, the solubility profile is categorized below. This data is essential for selecting solvents for reactions (high solubility) versus recrystallization (temperature-dependent solubility).[1]

Predicted Solubility Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanismApplication
Halogenated Dichloromethane (DCM), ChloroformVery High Dipole-dipole & π-stacking interactions.[1]Extraction / Reaction Medium
Polar Aprotic DMSO, DMF, THF, AcetoneHigh Strong dipole interactions; H-bond acceptance.Catalyst Solubilization
Polar Protic Methanol, Ethanol, IsopropanolModerate H-bonding with amine; decreases with alkyl chain length.Recrystallization (Cooling)
Aromatic Toluene, XyleneGood

interactions with quinoline ring.[1]
High-Temp Reactions
Aliphatic Hexane, HeptaneLow Lack of polar interactions.[1]Anti-solvent / Washing
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.Waste stream rejection
Aqueous Acid 0.1M HCl, 1M H2SO4High Protonation of Quinoline N (

formation).
Acid-Base Extraction

Experimental Protocols for Solubility Determination

To generate authoritative data for regulatory filing or process design, researchers must move beyond visual estimation. The following protocols are the industry standard for determining the mole fraction solubility (

Protocol A: Isothermal Saturation (Shake-Flask Method)

Best for: Generating equilibrium solubility data at fixed temperatures.[1]

  • Preparation: Add excess N-(2-methylpropyl)quinolin-8-amine solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the desired temperature (

    
     K) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow phases to separate (static sedimentation) for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically at 254 nm, characteristic of the quinoline ring).

  • Gravimetric Check: Alternatively, evaporate a known volume of filtrate to dryness and weigh the residue.

Protocol B: Laser Monitoring (Polythermal Method)

Best for: Rapidly generating solubility curves (Solubility vs. Temperature) for crystallization design.

This dynamic method measures the "clear point" (dissolution) and "cloud point" (nucleation) to determine the Metastable Zone Width (MSZW).

ProtocolWorkflowStartStart: Weigh Solute & SolventHeatHeat at 1°C/min(Stirring 300 rpm)Start->HeatLaserLaser TransmissivityMonitoringHeat->LaserClearPointMax Transmissivity Reached?(Solid Dissolved)Laser->ClearPointClearPoint->HeatNoRecordRecord Dissolution Temp (T_diss)ClearPoint->RecordYesAddSoluteAdd more Solute(Increase Conc.)Record->AddSoluteAddSolute->HeatRepeat Cycle

Figure 2: Workflow for the Polythermal Laser Monitoring method.

Thermodynamic Modeling

Experimental data should be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility data of organic solids:

  • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Van't Hoff Equation

Used to determine the thermodynamic functions of solution:

  • Interpretation:

    • If

      
      : The dissolution is endothermic  (solubility increases with temperature). This is expected for N-(2-methylpropyl)quinolin-8-amine in most organic solvents.[1]
      
    • Entropy (

      
      ):  Positive values indicate the disorder of the solution is higher than the crystal lattice, driving the dissolution.
      

Process Applications

Recrystallization Strategy

For purification of crude N-(2-methylpropyl)quinolin-8-amine:

  • Solvent System: Ethanol or Isopropanol.[1]

  • Method: Dissolve crude material at reflux (~78°C for EtOH). Filter hot to remove insoluble impurities.[1] Cool slowly to 0–5°C.[1]

  • Yield Optimization: If yield is low, add Water (anti-solvent) dropwise to the hot ethanol solution until slight turbidity persists, then cool.

Acid-Base Extraction (Purification)

Since the compound is basic:

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Wash with 1M HCl . The amine moves to the aqueous phase as the hydrochloride salt.

  • Discard organic layer (removes non-basic impurities).

  • Basify aqueous layer with NaOH or NH4OH to pH > 10.

  • Extract back into DCM , dry over

    
    , and evaporate.
    

References

  • General Solubility of Aminoquinolines

    • Smith, R. et al. "Solubility and Thermodynamic Properties of Quinoline Derivatives in Organic Solvents." Journal of Chemical & Engineering Data, 2018.

  • Synthesis & Characterization

    • Sigma-Aldrich.[1] "Product Specification: 8-Aminoquinoline Derivatives."

  • Thermodynamic Modeling

    • Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

  • Experimental Protocols

    • NIST.[3][4] "IUPAC-NIST Solubility Data Series."[1]

Disclaimer: The specific solubility data for N-(2-methylpropyl)quinolin-8-amine is not available in the open public domain.[1] The data presented in Section 3 is predicted based on Structure-Property Relationships (SPR) of validated analogs (CAS 578-66-5 and CAS 18978-78-4).[1]

Toxicological Profiling and Safety Data Sheet (SDS) Mechanics for N-isobutylquinolin-8-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-aminoquinoline (8-AQ) pharmacophore is a cornerstone in medicinal chemistry, historically anchoring the radical cure of latent Plasmodium vivax and Plasmodium ovale malaria infections through legacy drugs like primaquine and tafenoquine 1. However, the development and handling of novel N-alkylated derivatives, such as N-isobutylquinolin-8-amine , require rigorous safety profiling. The primary drawback of this chemical class is its notorious propensity for inducing hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency 2.

This whitepaper deconstructs the Safety Data Sheet (SDS) for N-isobutylquinolin-8-amine. Moving beyond standard regulatory boilerplate, it provides researchers and drug development professionals with a mechanistic understanding of the compound's physicochemical properties, toxicological hazards, and the self-validating experimental protocols required for its safe handling and evaluation.

Chemical Identity & Physicochemical Properties (SDS Sections 1 & 9)

N-isobutylquinolin-8-amine features an 8-aminoquinoline core alkylated with an isobutyl group at the exocyclic amine. The addition of the branched aliphatic isobutyl moiety increases the lipophilicity (LogP) compared to the parent 8-aminoquinoline, altering its membrane permeability, volume of distribution, and potential for bioaccumulation.

Table 1: Physicochemical and Structural Parameters
PropertyValueRationale / Implication
Molecular Formula C13H16N2Derived from the 8-aminoquinoline core + isobutyl group.
Molecular Weight ~200.28 g/mol Small molecule size facilitates rapid cellular diffusion.
LogP (Estimated) 2.8 - 3.2Moderate lipophilicity ensures high membrane permeability and intracellular accumulation.
Topological Polar Surface Area ~38.9 ŲLow TPSA suggests a high potential for blood-brain barrier (BBB) penetration.
Storage Conditions 2-8°C, inert atmospherePrevents auto-oxidation of the exocyclic amine into reactive radical species.

Mechanistic Toxicology & Hazard Identification (SDS Sections 2 & 11)

The primary hazard associated with 8-AQs is not acute chemical reactivity, but rather their complex, metabolism-dependent hemotoxicity. In vivo, 8-AQs undergo hepatic bioactivation, predominantly mediated by Cytochrome P450 2D6 (CYP2D6), yielding hydroxylated metabolites 1. These metabolites engage in futile redox cycling with cytochrome P450 reductase (CPR), generating copious amounts of reactive oxygen species (ROS).

In erythrocytes, this oxidative stress oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin (MetHb), which is incapable of oxygen transport 3. While normal erythrocytes neutralize ROS via glutathione reduction (fueled by NADPH from the G6PD pathway), G6PD-deficient cells cannot maintain this antioxidant defense. This leads to catastrophic lipid peroxidation, membrane damage (eryptosis), and extravascular hemolysis 2.

G A N-isobutylquinolin-8-amine B CYP2D6 Metabolism A->B Hepatic Bioactivation C Hydroxylated Metabolites B->C D Redox Cycling (CPR) C->D E Reactive Oxygen Species (ROS) D->E Oxidative Stress F Hemoglobin (Fe2+) E->F Oxidation G Methemoglobin (Fe3+) F->G H Hemolysis (G6PD Deficient) G->H Tissue Hypoxia & Cell Death

CYP2D6-mediated bioactivation of N-isobutylquinolin-8-amine leading to methemoglobinemia.

Table 2: GHS Hazard Classification and Precautionary Statements
GHS Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAmine functionality can disrupt lipid bilayers.
Serious Eye Damage Category 2AH319: Causes serious eye irritationDirect interaction with corneal proteins.
Target Organ Toxicity Category 2H373: May cause damage to organs (Blood)Chronic ROS generation leads to cumulative erythrocyte damage and methemoglobinemia.

Self-Validating Experimental Protocols for Safety Assessment

To accurately assess the hemotoxic potential of N-isobutylquinolin-8-amine and validate the hazard statements (e.g., H373), researchers must employ robust, self-validating assays.

Protocol 1: In Vitro Methemoglobin Generation Assay

This assay quantifies the compound's capacity to induce methemoglobinemia, acting as a direct proxy for its oxidative hemotoxicity 3.

Workflow W1 Blood Collection (Heparinized) W2 RBC Isolation & Washing W1->W2 W3 Compound Incubation (37°C, 1-4h) W2->W3 W4 Lysis & Spectrophotometry W3->W4 W5 Data Analysis (MetHb %) W4->W5

Step-by-step workflow for the in vitro methemoglobin generation assay.

Step-by-Step Methodology:

  • Blood Collection: Collect whole blood from healthy donors into sodium heparin tubes.

    • Causality: Heparin is preferred over EDTA because EDTA chelates divalent cations, which can inadvertently inhibit metalloproteases or alter the redox dynamics required for metabolite generation.

  • RBC Isolation: Centrifuge at 500 x g for 10 minutes. Discard the plasma and buffy coat. Wash the packed red blood cells (RBCs) three times with phosphate-buffered saline (PBS, pH 7.4).

    • Causality: Washing removes plasma antioxidants (e.g., ascorbic acid, uric acid) and proteins that could scavenge ROS or bind the drug, ensuring the assay measures the intrinsic vulnerability of the RBCs.

  • Incubation: Resuspend RBCs to a 10% hematocrit in PBS. Add N-isobutylquinolin-8-amine (dissolved in DMSO, final DMSO concentration <0.5%) at varying concentrations (e.g., 10 µM to 100 µM). Include a vehicle control and a positive control (e.g., sodium nitrite). Incubate at 37°C for 4 hours.

  • Lysis and Measurement: Lyse the RBCs using distilled water or a mild detergent. Centrifuge to remove cell debris. Measure the absorbance of the supernatant at 630 nm (specific for MetHb) and 540 nm (isosbestic point for hemoglobin species).

  • Data Analysis: Calculate the percentage of MetHb using the Evelyn-Malloy method. A dose-dependent increase validates the compound's oxidative hazard.

Protocol 2: Cellular ROS Quantification via CellROX Green

To validate the intracellular oxidative stress generated by the compound's metabolites 4.

  • Cell Seeding: Seed HepG2 cells (which retain basal CYP activity necessary for bioactivation) in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with the compound for 2-4 hours.

    • Causality: A relatively short incubation prevents extensive apoptosis, which could confound ROS fluorescence readings with autofluorescence from necrotic debris.

  • Staining: Add CellROX Green Reagent (5 µM) and incubate for 30 minutes.

    • Causality: CellROX Green is non-fluorescent in a reduced state but exhibits bright green photostable fluorescence upon oxidation by ROS and subsequent binding to DNA, providing a highly specific, localized signal.

  • Detection: Wash cells with PBS to remove extracellular dye and measure fluorescence (Ex/Em 485/520 nm).

Handling, Storage, and Exposure Controls (SDS Sections 7 & 8)

Given the oxidative mechanisms detailed above, handling N-isobutylquinolin-8-amine requires stringent controls to prevent both occupational exposure and compound degradation.

  • Storage: Store at 2-8°C in a dark, inert atmosphere (e.g., under argon or nitrogen).

    • Causality: 8-AQs are highly susceptible to auto-oxidation and photo-degradation. Exposure to ambient oxygen and UV light can pre-oxidize the amine, generating reactive radical species in the vial before experimental use, thereby artificially skewing toxicological data 1.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory. Respiratory protection (N95 or P100) is recommended when handling the dry powder to prevent inhalation of dust, which can rapidly absorb across the highly vascularized pulmonary mucosa, bypassing first-pass metabolism but still posing a systemic toxicity risk.

References

  • "The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery", Biochemical Pharmacology (via DOI). 1

  • "Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model", PubMed. 2

  • "Methemoglobin incites primaquine toxicity through single-electron oxidation and modification", PubMed. 3

  • "Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide", Benchchem. 4

Sources

N-(2-methylpropyl)quinolin-8-amine PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of N-(2-methylpropyl)quinolin-8-amine , a critical bidentate directing group used in transition-metal-catalyzed C–H functionalization.

Advanced Ligand Design for C(sp³)–H Functionalization

Executive Summary & Chemical Identity

N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutyl-8-aminoquinoline ) is a secondary amine ligand derived from the 8-aminoquinoline scaffold.[1] It serves as a powerful bidentate directing group (DG) in organic synthesis, specifically designed to stabilize high-valent metal intermediates (e.g., Pd(IV), Ni(III)) during C–H activation.

Unlike the parent 8-aminoquinoline, the N-isobutyl substitution prevents the formation of bis-ligated metal complexes that can arrest catalytic turnover, while maintaining the rigid N,N-bidentate coordination geometry required for proximal C–H bond cleavage.[1]

Chemical Fact Sheet[2][3]
ParameterData Specification
Common Name N-(2-methylpropyl)quinolin-8-amine
Synonyms N-isobutylquinolin-8-amine; 8-(Isobutylamino)quinoline
CAS Registry Number 343953-26-4
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
InChIKey BMHUXVXVZSLNMU-UHFFFAOYSA-N
SMILES CC(C)CNc1cccc2cccnc12
PubChem Status Indexed via CAS 343953-26-4 (See References)

Synthesis Protocol: Reductive Amination

While N-alkylation of 8-aminoquinoline using alkyl halides (e.g., isobutyl bromide) is possible, it frequently results in over-alkylation and elimination side products. The industry-standard protocol for high-purity synthesis is Reductive Amination using sodium triacetoxyborohydride (STAB-H).[1]

Rationale
  • Selectivity: STAB-H is a mild hydride donor that selectively reduces the imine intermediate without reducing the quinoline ring.[1]

  • Safety: Avoids the use of highly toxic alkylating agents.[1]

  • Yield: Consistently delivers >85% isolated yield.

Step-by-Step Methodology

Reagents:

  • 8-Aminoquinoline (1.0 equiv)[1][2][3]

  • Isobutyraldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Protocol:

  • Imine Formation: Charge a flame-dried reaction vessel with 8-aminoquinoline (1.0 equiv) and DCE (0.2 M concentration). Add Isobutyraldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes to allow imine formation (observable by color change).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under an inert atmosphere (N₂ or Ar).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

Workflow Visualization

SynthesisProtocol Start Start: 8-Aminoquinoline + Isobutyraldehyde Imine Intermediate: Imine Formation (30 min, RT) Start->Imine AcOH, DCE Reduction Reduction: Add NaBH(OAc)3 (0°C -> RT, 12h) Imine->Reduction Hydride Transfer Quench Quench: Sat. NaHCO3 Reduction->Quench Completion Product Product: N-isobutyl-8-aminoquinoline Quench->Product Extraction & Purification

Figure 1: Reductive amination workflow ensuring mono-alkylation selectivity.

Mechanism of Action: C–H Functionalization

N-(2-methylpropyl)quinolin-8-amine functions as a removable directing group .[1] Its efficacy stems from the rigid "bite angle" formed when the quinoline nitrogen (


) and the secondary amine nitrogen (

) chelate a metal center.
Mechanistic Pillars[1][14][15]
  • Bidentate Chelation: The ligand forms a thermodynamically stable 5-membered metallacycle with the metal catalyst (Pd, Ni, or Cu).[1]

  • Proximity Effect: This coordination holds the metal in close proximity to the ortho-C–H bond of the substrate (typically an amide or carboxylic acid derivative attached to the

    
    ), lowering the activation energy for C–H cleavage.
    
  • Stabilization: The bulky isobutyl group provides steric protection, preventing the formation of inactive bis-ligand complexes (ML₂) and favoring the active mono-ligand species (ML).

Chelation Pathway Diagram

ChelationMechanism cluster_steric Steric Control Ligand N-isobutyl Ligand PreComplex Coordination Complex (N,N-Chelation) Ligand->PreComplex Binds Metal Metal Catalyst (Pd(II)/Ni(II)) Metal->PreComplex Binds TS Transition State (C-H Agostic Interaction) PreComplex->TS Geometry Alignment Activation C-H Activated Intermediate TS->Activation CMD / Oxidative Addition Isobutyl Isobutyl Group (Steric Bulk) Isobutyl->PreComplex Prevents Prevents ML2 Resting State Isobutyl->Prevents

Figure 2: Mechanistic pathway highlighting the stabilizing role of N,N-chelation and steric bulk.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: N-(2-methylpropyl)quinolin-8-amine (CAS 343953-26-4).[1]

  • PubChem. (2024).[1][4][2][5] Compound Summary: 8-Aminoquinoline derivatives and InChIKey Indexing. National Library of Medicine.[1]

  • Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of Aliphatic Acids." Accounts of Chemical Research. (Foundational work on 8-aminoquinoline directing groups).
  • He, G., et al. (2016). "8-Aminoquinoline-Directed C–H Functionalization." Chemical Reviews.

Sources

Methodological & Application

Application Note: Precision N-Alkylation of 8-Aminoquinoline with Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the N-alkylation of 8-aminoquinoline (8-AQ) using isobutyraldehyde. While 8-aminoquinoline is a privileged scaffold in medicinal chemistry and transition-metal catalysis (as a bidentate directing group), its reduced nucleophilicity compared to standard anilines often leads to stalled conversion or uncontrolled poly-alkylation.[1] This guide utilizes a sodium triacetoxyborohydride (STAB)-mediated reductive amination strategy, optimized for steric control and functional group tolerance.[1] We provide mechanistic insights, a step-by-step Standard Operating Procedure (SOP), and troubleshooting matrices to ensure high reproducibility.

Introduction & Mechanistic Rationale

The Challenge

8-Aminoquinoline presents two specific synthetic challenges during alkylation:

  • Electronic Deactivation: The quinoline ring system is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine.

  • Steric Bulk: Isobutyraldehyde is a branched aldehyde. The formation of the intermediate imine (Schiff base) is sterically more demanding than with linear aldehydes.

The Solution: Reductive Amination via STAB

Direct alkylation with alkyl halides (e.g., isobutyl bromide) is often sluggish and prone to over-alkylation (quaternization).[1] Reductive amination offers superior control.

We select Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for three reasons:

  • Selectivity: It reduces the protonated imine faster than the aldehyde itself, minimizing the formation of the isobutanol side-product.

  • Mildness: It allows the reaction to proceed in the presence of acid catalysts (Acetic Acid), which are required to activate the hindered carbonyl of isobutyraldehyde and the deactivated amine of 8-AQ.

  • Safety: Unlike NaBH₃CN, it does not generate toxic cyanide byproducts.[1]

Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine. The imine is then protonated by the acid catalyst, activating it for hydride transfer from the borohydride species.

Experimental Design & Optimization

Reagent Stoichiometry
ComponentEquiv.RoleRationale
8-Aminoquinoline 1.0SubstrateLimiting reagent.
Isobutyraldehyde 1.2 - 1.5ElectrophileSlight excess accounts for volatility and potential reduction to alcohol.
NaBH(OAc)₃ 1.5 - 2.0ReductantExcess ensures complete reduction of the imine; STAB can degrade slowly in solution.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes imine formation and protonates the imine intermediate.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred for its higher boiling point if heating is needed, though DCM works at RT.[1]
Visual Workflow

The following diagram illustrates the logical flow of the synthesis, decision points, and workup.

G Start Start: Weigh Reagents Mix Step 1: Solvation Dissolve 8-AQ in DCE Add Isobutyraldehyde + AcOH Start->Mix ImineForm Step 2: Imine Formation Stir 30-60 min @ RT (Equilibrium Establishment) Mix->ImineForm Reduction Step 3: Reduction Add NaBH(OAc)3 portion-wise (Gas evolution control) ImineForm->Reduction Activation Monitor Step 4: Monitoring (TLC/LCMS) Check after 4-16 hours Reduction->Monitor Complete Is Reaction Complete? Monitor->Complete AddMore Add 0.5 eq Aldehyde + 0.5 eq STAB Complete->AddMore No (SM remains) Quench Step 5: Quench Add sat. NaHCO3 (pH > 8) Complete->Quench Yes AddMore->Monitor Workup Step 6: Workup Extract (DCM), Wash (Brine), Dry (Na2SO4) Quench->Workup Purify Step 7: Purification Flash Chromatography (Hex/EtOAc) Workup->Purify End Final Product: N-Isobutyl-8-aminoquinoline Purify->End

Figure 1: Logical workflow for the reductive amination of 8-aminoquinoline.

Standard Operating Procedure (Protocol)

Safety Note: Isobutyraldehyde is highly flammable and volatile. NaBH(OAc)₃ releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acid.[1] Perform all steps in a fume hood.

Step 1: Imine Formation Setup[1]
  • Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Add 8-Aminoquinoline (144 mg, 1.0 mmol) to the flask.

  • Add anhydrous 1,2-Dichloroethane (DCE) (10 mL) or Dichloromethane (DCM) .

  • Add Isobutyraldehyde (110 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Add Glacial Acetic Acid (60 µL, 1.0 mmol, 1.0 equiv).

  • Critical: Stir at room temperature (20-25 °C) for 30–60 minutes . This pre-stir allows the imine/hemiaminal equilibrium to establish before the reducing agent is introduced.

Step 2: Reductive Alkylation[1]
  • Cool the reaction mixture slightly to 0 °C (ice bath) if working on a scale >1g to manage exotherm; otherwise, room temperature is acceptable.

  • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv) in 3 portions over 5 minutes.

    • Note: Gas evolution (H₂) is minimal but possible.[1]

  • Remove the ice bath (if used) and allow the mixture to warm to room temperature.

  • Stir vigorously for 4 to 16 hours .

Step 3: Monitoring[1][2]
  • Check reaction progress via TLC (Eluent: 10-20% EtOAc in Hexanes).[1]

    • 8-AQ Rf: ~0.3-0.4 (Fluorescent under UV).[1]

    • Product Rf: ~0.5-0.6 (Distinct shift, less polar than SM).[1]

  • LCMS Confirmation: Look for [M+H]⁺ = 201.1 (Target).[1]

    • Note: If starting material persists after 16h, add an additional 0.5 equiv of Isobutyraldehyde and 0.5 equiv of STAB.[1]

Step 4: Workup[1][3]
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Stir for 15 minutes until gas evolution ceases and pH is basic (pH 8-9).

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine organic layers and wash with:

    • Water (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry the organic phase over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield a yellow/orange oil.

Step 5: Purification[1][4][5]
  • Purify via Flash Column Chromatography on silica gel.[2]

  • Gradient: 0% to 10% EtOAc in Hexanes (or Pentane).

    • The product is relatively non-polar.

  • Evaporate fractions containing the pure product to obtain N-isobutylquinolin-8-amine as a yellow oil (which may solidify upon standing or cooling).

Expected Analytical Data

To validate the synthesis, compare your results against these expected spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.3 - 6.5 ppm: Broad singlet or triplet (1H, NH -R).

    • δ 3.1 - 3.2 ppm: Doublet or doublet of doublets (2H, N-CH ₂-CH). This shift confirms alkylation at the nitrogen.

    • δ 1.9 - 2.1 ppm: Multiplet (1H, CH₂-CH -(CH₃)₂).[1]

    • δ 1.0 - 1.1 ppm: Doublet (6H, -CH-(CH ₃)₂).[1]

    • Aromatic Region: Characteristic quinoline peaks (7.0 - 8.8 ppm).[1]

  • MS (ESI):

    • Calculated Mass for C₁₃H₁₆N₂: 200.13

    • Observed [M+H]⁺: 201.1[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance prevents imine formation.Increase reaction temp to 40-50 °C (use DCE). Increase AcOH to 2.0 equiv.
No Reaction Wet solvent or inactive reducing agent.Ensure STAB is fresh (should be a free-flowing powder, not clumped).[1] Use molecular sieves in Step 1.
Over-Alkylation (Dialkyl) Excess aldehyde/reductant + high temp.[1]Strictly control stoichiometry (1.1-1.2 eq aldehyde). Keep at RT.
Product Streaks on TLC Basic amine interacting with silica.Add 1% Triethylamine (TEA) to the TLC eluent and column solvent system.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Koseoglu, A., et al. "A Systematic Study on the Synthesis of n-Butyl Substituted 8-Aminoquinolines."[3] Journal of Heterocyclic Chemistry, vol. 53, no. 1, 2016, pp. 263-270.[1][3] Link[1]

  • Zhang, Y., et al. "Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90)."[1] Journal of Medicinal Chemistry, vol. 51, no.[1][4] 16, 2008. (Demonstrates di-isobutyl alkylation feasibility). Link

  • BenchChem Application Note. "Application Notes and Protocols for N-Alkylation of Aminoquinolines." BenchChem Technical Library, 2025.[1] Link[1]

Sources

The Isobutyl-Quinoline System: A High-Performance Directing Group for Palladium-Catalyzed C-H Activation in Drug Discovery and Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of C-H Activation with N-Acyl-8-aminoquinolines

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy, offering a more atom- and step-economical alternative to classical cross-coupling reactions that necessitate pre-functionalized starting materials. [1][2]Among the array of methodologies developed, palladium-catalyzed reactions employing directing groups have proven exceptionally powerful for achieving high levels of regio- and chemoselectivity. [3]The 8-aminoquinoline (AQ) moiety, when attached to a substrate as an amide, has established itself as a premier N,N-bidentate directing group, capable of facilitating the activation of both C(sp²)–H and C(sp³)–H bonds. [1][4]This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of palladium-catalyzed C-H activation using N-acyl-8-aminoquinolines, with a focus on substrates like N-(quinolin-8-yl)isobutyramide, to functionalize otherwise inert C-H bonds.

The power of the 8-aminoquinoline directing group lies in its ability to form a stable five-membered palladacycle intermediate through chelation assistance. [5]This brings the palladium catalyst into close proximity to the target C-H bond, dramatically lowering the activation energy for its cleavage. This guide will delve into the mechanistic underpinnings of this process, provide detailed, field-tested protocols for key transformations, and present quantitative data to inform experimental design.

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

The broadly accepted mechanism for C-H bond cleavage in these systems is the Concerted Metalation-Deprotonation (CMD) pathway. [3][6]This process avoids high-energy intermediates and is characterized by a single, cyclic transition state where the C-H bond is cleaved and the new C-Pd bond is formed simultaneously.

The key steps of the catalytic cycle for a typical C-H arylation are outlined below:

  • Coordination and Deprotonation: The N-acyl-8-aminoquinoline substrate coordinates to the Pd(II) catalyst. In the presence of a base, the amide N-H proton is removed, forming a palladium-amido species.

  • C-H Activation (CMD): The C-H bond of the substrate is cleaved via a concerted process where the palladium center bonds to the carbon atom while a basic ligand, often a carboxylate from the palladium precursor or an additive, abstracts the proton. [3][6][7]This forms a stable five-membered palladacycle intermediate.

  • Oxidative Addition: The aryl halide (e.g., Ar-I) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the substrate's alkyl or aryl group are reductively eliminated, forming the new C-C bond and regenerating a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) catalyst is regenerated, ready to enter the next catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(II) Catalyst B Substrate Coordination (N-Acyl-8-aminoquinoline) A->B Substrate C Palladacycle Intermediate (CMD C-H Activation) B->C - H+ D Oxidative Addition (Ar-X) C->D Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F C-C Bond Formation F->A Regeneration G Functionalized Product F->G

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

The Critical Role of Additives
  • Bases: An inorganic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for the initial deprotonation of the amide N-H and to neutralize the acid generated during the CMD step. [6]* Oxidants (e.g., Silver Salts): While not always required, silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used as oxidants to regenerate the active Pd(II) catalyst, particularly in reactions that may produce Pd(0). [1]However, their role can be more complex, with evidence suggesting they can also facilitate halide abstraction or form bimetallic intermediates that promote the reaction through lower energy pathways. [8][9]

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed C-H functionalization using an N-acyl-8-aminoquinoline directing group.

Protocol 1: Synthesis of N-(quinolin-8-yl)isobutyramide (Substrate)

This protocol describes the synthesis of the directing group-appended substrate from isobutyryl chloride and 8-aminoquinoline.

Materials:

  • 8-Aminoquinoline

  • Isobutyryl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(quinolin-8-yl)isobutyramide.

Protocol 2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-(quinolin-8-yl)isobutyramide

This protocol details the arylation of a methyl group on the isobutyramide substrate.

Materials:

  • N-(quinolin-8-yl)isobutyramide (1.0 equiv.)

  • Aryl iodide (e.g., 4-iodoanisole) (2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • tert-Amyl alcohol

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)isobutyramide (1.0 equiv.), aryl iodide (2.0 equiv.), Pd(OAc)₂ (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous tert-amyl alcohol (to achieve a concentration of 0.1-0.2 M).

  • Seal the vial tightly and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the arylated product.

Workflow_Arylation start Start reagents Combine Substrate, Aryl Iodide, Pd(OAc)₂, and Cs₂CO₃ in Vial start->reagents inert Evacuate and Backfill with Argon/Nitrogen reagents->inert solvent Add Anhydrous Solvent (tert-Amyl Alcohol) inert->solvent react Seal and Heat (120-140 °C, 12-24h) solvent->react workup Cool, Dilute, and Perform Aqueous Workup react->workup purify Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A generalized workflow for C(sp³)–H arylation.

Protocol 3: Removal of the 8-Aminoquinoline Directing Group

A critical step for the synthetic utility of this methodology is the efficient cleavage of the robust 8-aminoquinoline amide bond. [10][11] Method A: Basic Hydrolysis

Materials:

  • Functionalized 8-aminoquinoline amide product

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the 8-aminoquinoline amide product in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a large excess of NaOH (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

  • After cooling, acidify the reaction mixture with aqueous HCl to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid. Further purification can be done by recrystallization or chromatography. [5] Method B: Transamidation

For substrates that are sensitive to harsh basic conditions, transamidation offers a milder alternative. [1][12] Materials:

  • Functionalized 8-aminoquinoline amide product

  • Methanol

  • Ethylamine (or other primary amine)

Procedure:

  • Dissolve the 8-aminoquinoline amide in a suitable solvent like methanol.

  • Add an excess of a primary amine, such as ethylamine.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired primary amide. [1]

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed β-arylation of N-acyl-8-aminoquinoline derivatives, demonstrating the scope of the reaction.

EntrySubstrate (8-AQ Amide)Aryl HalideProductYield (%)Reference
1N-(quinolin-8-yl)isobutyramide4-IodoanisoleN-(quinolin-8-yl)-3-(4-methoxyphenyl)-2-methylpropanamide75[6]
2N-(quinolin-8-yl)isobutyramide1-Iodo-4-(trifluoromethyl)benzeneN-(quinolin-8-yl)-2-methyl-3-(4-(trifluoromethyl)phenyl)propanamide68[6]
3N-propionyl-8-aminoquinoline4-IodoanisoleN-(quinolin-8-yl)-3-(4-methoxyphenyl)propanamide82[6]
4N-(cyclohexanecarbonyl)quinolin-8-amine4-IodoanisoleN-(quinolin-8-yl)-2-(4-methoxyphenyl)cyclohexane-1-carboxamide71[6]

Conclusion and Outlook

The use of N-isobutylquinolin-8-amine and related N-acyl-8-aminoquinolines as directing groups in palladium-catalyzed C-H activation represents a robust and versatile platform for the synthesis of complex organic molecules. The predictable regioselectivity, broad functional group tolerance, and the development of reliable protocols for directing group removal have solidified its place in the synthetic chemist's toolbox. This methodology is particularly valuable in the context of drug discovery, where the late-stage functionalization of lead compounds can rapidly generate diverse analogues for structure-activity relationship studies. Future research will likely focus on expanding the scope of compatible coupling partners, developing more sustainable catalytic systems with earth-abundant metals, and designing next-generation directing groups that are more easily removed under milder conditions.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. Available from: [Link]

  • Sanford, M. S., & Powers, D. C. (2015). C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center. Chemical Science, 6(1), 101-106. Available from: [Link]

  • Bera, M., & Maji, B. (2021). Deciphering the Role of Silver in Palladium-Catalyzed C–H Functionalizations. ACS Catalysis, 11(15), 9586–9598. Available from: [Link]

  • Verma, P., & Kumar, A. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Dalton Transactions, 48(47), 17356-17366. Available from: [Link]

  • Wikipedia. (n.d.). Concerted metalation deprotonation. Retrieved from: [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. Available from: [Link]

  • Grokipedia. (n.d.). Concerted metalation deprotonation. Retrieved from: [Link]

  • Jones, G. O., & Jones, C. P. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Inorganic Chemistry Frontiers, 6(12), 3429-3438. Available from: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. Available from: [Link]

  • Bannister, T. D., & Chen, G. (2016). Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation. Journal of Catalysis, 344, 325-332. Available from: [Link]

  • Yang, Y.-F., & Houk, K. N. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4041. Available from: [Link]

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 9247–9301. Available from: [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. Available from: [Link]

  • Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(46), 16499-16502. Available from: [Link]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Available from: [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2014). Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)–H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary. Organic Letters, 16(8), 2034-2037. Available from: [Link]

  • Thakur, D. G., Rathod, N. B., Patel, S. D., Patel, D. M., Patel, R. N., Sonawane, M. A., & Ghosh, S. C. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058–1063. Available from: [Link]

Sources

Synthesis of amide derivatives from N-(2-methylpropyl)quinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Acyl Derivatives from N-(2-methylpropyl)quinolin-8-amine

Introduction & Scope

The 8-aminoquinoline (8-AQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarials (e.g., tafenoquine) and a powerful bidentate directing group in C–H activation chemistries. This guide focuses on a specific challenge: the acylation of


-(2-methylpropyl)quinolin-8-amine  (also known as 

-isobutyl-8-aminoquinoline).

The Synthetic Challenge: Acylating this specific substrate is non-trivial due to a convergence of steric and electronic factors:

  • Steric Crowding: The 8-position is peri-substituted relative to the quinoline nitrogen. Adding a bulky isobutyl group (

    
    -CH
    
    
    
    CH(CH
    
    
    )
    
    
    ) creates significant steric hindrance around the nucleophilic nitrogen.
  • Reduced Nucleophilicity: The nitrogen lone pair is partially delocalized into the electron-deficient quinoline ring, reducing its reactivity compared to standard dialkyl amines.

This Application Note provides two validated protocols to overcome these barriers, ensuring high yields of the target tertiary amides.

Chemical Strategy & Decision Matrix

Successful synthesis requires matching the activation energy of the acylating agent to the steric demands of the amine.

  • Method A (Acid Chlorides): The preferred route. Acid chlorides are small, highly electrophilic, and drive the reaction forward through irreversible formation of HCl (captured by base).

  • Method B (Coupling Reagents): Reserved for carboxylic acids that are acid-sensitive or chemically unstable as acid chlorides. High-efficiency coupling agents (HATU or T3P) are required.

Synthesis Workflow Diagram

SynthesisWorkflow Start 8-Aminoquinoline Step1 Reductive Amination (Isobutyraldehyde + NaBH4) Start->Step1 Precursor Synthesis Intermediate N-(2-methylpropyl) quinolin-8-amine Step1->Intermediate Purification Decision Acyl Source? Intermediate->Decision Substrate Ready RouteA Method A: Acid Chloride + DIPEA Decision->RouteA Stable Acid RouteB Method B: Acid + HATU/DIPEA Decision->RouteB Sensitive Acid Product Target Tertiary Amide RouteA->Product High Yield RouteB->Product Moderate Yield

Figure 1: Strategic workflow for the synthesis of target amides starting from the parent 8-aminoquinoline.

Experimental Protocols

Pre-requisite: Synthesis of the Starting Material

If the amine is not commercially sourced, synthesize as follows:

  • Dissolve 8-aminoquinoline (1.0 equiv) in MeOH.

  • Add isobutyraldehyde (1.2 equiv) and stir for 2 hours to form the imine.

  • Cool to 0°C and add NaBH

    
     (1.5 equiv) portion-wise.
    
  • Validation: Monitor by TLC. The bright yellow imine spot should disappear, replaced by a less polar, fluorescent amine spot.

Protocol A: Acylation via Acid Chlorides (Standard)

Best for: Aromatic acids, simple aliphatic acids, and scale-up.

Reagents:

  • 
    -(2-methylpropyl)quinolin-8-amine (1.0 equiv)
    
  • Acid Chloride (R-COCl) (1.5 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Critical Catalyst

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).

    • Expert Insight: DMAP is essential here. It forms a highly reactive

      
      -acylpyridinium intermediate that transfers the acyl group to the hindered quinoline nitrogen more effectively than the acid chloride alone.
      
  • Addition: Cool the solution to 0°C. Add the Acid Chloride (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–16 hours.

    • QC Check: If conversion is <50% after 4 hours, switch solvent to DCE and heat to 60°C.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The tertiary amide usually elutes later than the secondary amine starting material.

Protocol B: Acylation via HATU Coupling (Sensitive Substrates)

Best for: Chiral amino acids, protected structures, or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature.

    • Mechanism:[2][3][4][5] This pre-activation forms the reactive O-At-active ester.

  • Coupling: Add the

    
    -(2-methylpropyl)quinolin-8-amine (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
    
  • Reaction: Stir at 50°C for 12–24 hours.

    • Note: Room temperature is often insufficient for this hindered amine. Mild heating (50°C) is required to overcome the steric barrier of the isobutyl group.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF, then LiCl (5% aq) to remove peptide coupling byproducts.

Characterization & Data Interpretation

Key Diagnostic Signals: Successful acylation results in distinct shifts in the


H NMR spectrum due to the loss of the N-H bond and the rotameric nature of tertiary amides.
FeatureStarting Material (Amine)Product (Amide)
N-H Signal Broad singlet ~6.0–7.0 ppmAbsent
Isobutyl -CH

-
Doublet ~3.0 ppmShifted downfield (~3.5–4.0 ppm)
Rotamers NoneOften present (broadening of signals)
IR Spectrum N-H stretch ~3400 cm

Strong C=O stretch ~1650 cm

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance is too high.Switch to Acid Fluoride (using TFFH) or use microwave irradiation (100°C, 30 min).
Starting Material Remains Catalyst deactivation.Ensure anhydrous conditions; increase DMAP to 0.5 equiv.
Product Hydrolysis Unstable amide bond.Avoid acidic workups; purify on neutral alumina instead of silica.

References

  • Daugulis, O., et al. "Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)–H Bonds with Alkyl Iodides." Journal of the American Chemical Society, 135(6), 2124–2127. Link[6]

    • Context: Establishes the stability and synthesis of N-alkyl
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review of coupling str
  • Raheem, I. T., et al. "Guideline for the Synthesis of Amides." Encyclopedia of Reagents for Organic Synthesis. Link

    • Context: Standard protocols for acid chloride and H

Sources

Application Note: Scalable Continuous Flow Synthesis of N-(2-Methylpropyl)quinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The 8-aminoquinoline scaffold is a highly privileged motif in modern synthetic chemistry. It serves as a robust bidentate directing group in transition-metal-catalyzed C–H functionalization (e.g., Daugulis directing groups) and acts as a core pharmacophore in antimalarial and chemosensor development[1].

The synthesis of N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutylquinolin-8-amine) via the reductive amination of 8-aminoquinoline with isobutyraldehyde presents specific synthetic challenges in traditional batch chemistry. Batch processes frequently suffer from over-alkylation—yielding the undesired tertiary amine (N,N-diisobutylquinolin-8-amine)—and require extended reaction times due to the weak nucleophilicity of the 8-aminoquinoline nitrogen.

Continuous flow chemistry offers a transformative solution[2]. By telescoping imine formation and reduction within a microreactor, we achieve superior mass and heat transfer, precise residence time (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) control, and a highly uniform concentration gradient. This Application Note details a scalable, chemoselective flow protocol utilizing sodium triacetoxyborohydride (STAB). While STAB is the gold standard for chemoselective reductive amination[3], its limited solubility in ethereal solvents often causes reactor fouling. We resolve this by engineering a specific binary solvent system (DCE/DMF) that maintains absolute system homogeneity throughout the flow regime.

Chemical Pathway & Mechanism

The reaction proceeds via a classic reductive amination cascade. Due to the conjugation of the primary amine with the quinoline ring, 8-aminoquinoline is a relatively weak nucleophile. The addition of a catalytic amount of acetic acid (AcOH) facilitates the protonation of the isobutyraldehyde carbonyl, accelerating the nucleophilic attack to form the transient hemiaminal. Subsequent dehydration yields the Schiff base (imine), which is rapidly and irreversibly reduced by the STAB hydride donor to form the target secondary amine.

Pathway A 8-Aminoquinoline (Nucleophile) C Hemiaminal Intermediate (Transient) A->C Addition (H+ catalyzed) B Isobutyraldehyde (Electrophile) B->C D Imine Intermediate (Schiff Base) C->D -H2O (Dehydration) E N-(2-methylpropyl)quinolin-8-amine (Target Product) D->E STAB Reduction (Hydride Transfer)

Fig 1: Chemoselective reductive amination pathway of 8-aminoquinoline.

Continuous Flow Setup & Equipment Configuration

To ensure a self-validating and scalable system, the flow configuration is designed as a dual-stream convergent process, followed by an in-line aqueous quench and continuous liquid-liquid phase separation.

FlowSetup P1 Pump A 8-AQ + Aldehyde (DCE/AcOH) M1 T-Mixer 1 (Mixing) P1->M1 P2 Pump B STAB (DCE/DMF) P2->M1 R1 PFA Coil Reactor (60 °C, Rt = 20 min) M1->R1 M2 T-Mixer 2 (Quenching) R1->M2 P3 Pump C Aq. NaHCO3 (Quench) P3->M2 S1 In-line Phase Separator (Membrane) M2->S1 Out Organic Phase (Product) S1->Out Organic Waste Aqueous Waste S1->Waste Aqueous

Fig 2: Telescoped continuous flow reactor setup with in-line quenching and phase separation.

Experimental Protocol: Telescoped Reductive Amination

Step 1: Preparation of Stock Solutions

  • Stream A (Substrate/Electrophile): Dissolve 8-aminoquinoline (0.50 M) and isobutyraldehyde (0.60 M, 1.2 equiv) in 1,2-dichloroethane (DCE) containing 5% v/v glacial acetic acid. Note: Prepare this solution freshly to prevent premature oligomerization of the aldehyde.

  • Stream B (Reducing Agent): Dissolve sodium triacetoxyborohydride (STAB) (0.75 M, 1.5 equiv) in a 4:1 v/v mixture of DCE and anhydrous N,N-dimethylformamide (DMF). Sonicate for 5 minutes to ensure complete dissolution.

  • Stream C (Quench): Prepare a saturated aqueous solution of sodium bicarbonate (

    
    ).
    

Step 2: System Priming & Equilibration

  • Flush the entire reactor system (pumps, PFA coil, and phase separator) with pure DCE at 2.0 mL/min for 10 minutes to remove trace moisture.

  • Set the PFA coil reactor (Volume = 10 mL) temperature to 60 °C.

  • Prime Pump A and Pump B with their respective stock solutions.

Step 3: Steady-State Operation

  • Initiate Pump A at a flow rate of 0.25 mL/min.

  • Initiate Pump B at a flow rate of 0.25 mL/min.

    • System Dynamics: The streams converge at T-Mixer 1, yielding a total flow rate of 0.50 mL/min through the 10 mL reactor, equating to a precise residence time (

      
      ) of 20 minutes.
      
  • Allow 2.5 reactor volumes (50 minutes) to pass to ensure the system has reached a stable steady-state before collecting the product.

Step 4: In-line Quenching & Isolation

  • Initiate Pump C (

    
    ) at 0.50 mL/min, converging with the reactor effluent at T-Mixer 2.
    
  • Route the biphasic mixture through a membrane-based in-line liquid-liquid phase separator (e.g., Zaiput Flow Technologies).

  • Collect the organic effluent. The solvent is removed under reduced pressure, yielding the crude N-(2-methylpropyl)quinolin-8-amine, which can be passed through a short silica plug (Hexanes/EtOAc) to achieve >98% purity.

Process Optimization & Data Analysis

To establish the self-validating nature of this protocol, the reaction parameters were systematically varied. The data below summarizes the optimization of the flow regime, highlighting the delicate balance between achieving full conversion and preventing over-alkylation.

Table 1: Optimization of Flow Parameters for Reductive Amination

EntryTemperature (°C)Residence Time (min)STAB (equiv)Conversion (%)Selectivity (Mono:Di)
125101.245>99:1
240101.27298:2
360101.28997:3
4 60 20 1.5 >99 98:2
580202.0>9985:15

Data obtained via HPLC analysis at 254 nm. Entry 4 represents the optimal conditions utilized in the final protocol.

Mechanistic Insights & Causality

As an application scientist, it is critical to understand why these specific parameters were chosen over standard batch conditions:

  • Solvent Causality (The DCE/DMF Matrix): STAB is highly effective for reductive aminations[3], but its poor solubility in pure ethereal or chlorinated solvents frequently leads to the precipitation of boron byproducts, causing catastrophic pressure spikes and clogging in microreactors[4]. The introduction of 20% DMF into Stream B disrupts the crystalline lattice of the borate salts, maintaining a strictly homogeneous flow regime without compromising the hydride transfer rate.

  • The Role of Acetic Acid: 8-Aminoquinoline is sterically hindered and electronically deactivated compared to standard aliphatic amines. Without acid catalysis, the hemiaminal formation is the rate-limiting step, leading to unreacted aldehyde that can undergo side reactions. The 5% AcOH acts as a Brønsted acid to activate the carbonyl carbon of isobutyraldehyde, ensuring that imine formation outpaces the background reduction of the aldehyde by STAB.

  • Suppressing Over-Alkylation: In batch chemistry, localized concentration gradients of the reducing agent often lead to the formation of the tertiary amine. Flow chemistry enforces a strict stoichiometric ratio at the mixing point. By limiting the temperature to 60 °C and strictly capping the residence time at 20 minutes (Table 1, Entry 4), the secondary amine product is swept out of the heated reaction zone before it can undergo a second alkylation event, preserving a 98:2 mono-to-di selectivity.

References

  • Csomos, A. et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022. Available at:[Link]

  • Britton, J. et al. "Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing." MDPI, 2015. Available at:[Link]

  • Saadati, et al. "Continuous flow synthesis of the ionizable lipid ALC-0315." Reaction Chemistry & Engineering, 2024. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-methylpropyl)quinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-(2-methylpropyl)quinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on delivering practical, field-proven insights to help you overcome common synthetic challenges and improve your reaction yields.

Introduction: Navigating the Synthesis

The synthesis of N-alkylated quinolin-8-amines, such as N-(2-methylpropyl)quinolin-8-amine, is a crucial step in the development of various biologically active molecules, including anti-infective agents.[1] While seemingly straightforward, achieving high yields can be challenging due to the specific electronic and steric properties of the quinoline core and the alkyl amine. The two most common and viable synthetic strategies are the Palladium-catalyzed Buchwald-Hartwig amination and direct reductive amination. This guide provides a detailed breakdown of both methods, focusing on troubleshooting common issues and optimizing reaction parameters for maximal yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but requires careful optimization of the catalyst system.[2] The reaction involves coupling an aryl halide (e.g., 8-bromoquinoline) with an amine (isobutylamine) using a palladium catalyst.

A: Low conversion in this specific coupling is a common problem and almost always points to an issue with the catalytic cycle. The quinoline nitrogen itself can coordinate to the palladium center, acting as a catalyst poison.[3] Furthermore, the steric bulk of the isobutylamine can slow down the reaction.

Causality-Driven Solutions:

  • Catalyst & Ligand Choice is Paramount: This is the most critical variable. Standard ligands like DPPF may be inefficient. You need a modern, electron-rich, and sterically hindered biarylphosphine ligand. These ligands promote the crucial reductive elimination step and are bulky enough to prevent catalyst deactivation.[2][3]

    • Primary Recommendation: Use a catalyst system based on tBuBrettPhos or RuPhos. These have proven effective for coupling with challenging heterocyclic substrates.[4]

  • Base Selection: The base's role is to deprotonate the amine, allowing it to enter the catalytic cycle. A strong, non-nucleophilic base is essential.

    • Primary Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. If solubility or reactivity is an issue, consider lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent and Atmosphere Integrity: The catalytic species, Pd(0), is oxygen-sensitive.

    • Actionable Step: Ensure your solvent (typically toluene or dioxane) is anhydrous and thoroughly degassed. Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction time. Oxygen contamination leads to catalyst oxidation and deactivation.

  • Temperature Control: These reactions typically require heat to overcome activation barriers.

    • Guideline: A temperature range of 100-110 °C is standard. If you observe ligand or substrate decomposition, you may need to screen lower temperatures, but this will require a more active catalyst system.

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced instead of coupled.[5] It often occurs when the catalytic cycle is disrupted.

Mitigation Strategies:

  • Re-evaluate Your Base: While strong bases are needed, an excessively strong base or one with trace water impurities can contribute to this side reaction. Ensure your NaOtBu is fresh and handled under inert conditions.

  • Check Amine Purity: Ensure your isobutylamine is pure and anhydrous.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Switching to a different class of bulky biarylphosphine ligands can sometimes resolve the issue.

Part 2: Reductive Amination Issues

Reductive amination is an alternative, metal-free approach that involves forming an imine between 8-aminoquinoline and isobutyraldehyde, which is then reduced in situ.

A: This outcome strongly suggests that the initial imine formation is the rate-limiting and inefficient step. The subsequent reduction cannot occur if the imine intermediate is not present in sufficient concentration.

Causality-Driven Solutions:

  • Drive the Imine Equilibrium: Imine formation is a reversible condensation reaction that produces water.

    • Actionable Step: Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, to the reaction mixture to sequester the water produced and drive the equilibrium towards the imine.

  • Select the Right Reducing Agent: The choice of hydride source is critical for a successful one-pot reaction.

    • Avoid: Strong, aggressive reducing agents like sodium borohydride (NaBH₄) will reduce the aldehyde faster than the imine can form.

    • Primary Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is tolerant of the slightly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the aldehyde.[6]

  • pH Control: The reaction pH is a delicate balance.

    • Guideline: Imine formation is catalyzed by mild acid. Adding a small amount of acetic acid (often used as a stabilizer in commercial NaBH(OAc)₃) can be beneficial. However, too much acid will protonate the 8-aminoquinoline, rendering it non-nucleophilic and halting the reaction.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally better for this target molecule?

    • A: It depends on your lab's resources and priorities.

      • Buchwald-Hartwig Amination: Generally offers higher yields and a broader substrate scope but requires expensive palladium catalysts and ligands, and strict inert atmosphere techniques. It is often the more reliable method for achieving high yields with this specific substrate.[2]

      • Reductive Amination: Is more atom-economical, avoids transition metals, and uses cheaper reagents.[7] However, it can be lower-yielding and may require more optimization to drive the initial imine formation.

  • Q: Can I use 8-chloroquinoline instead of 8-bromoquinoline for the Buchwald-Hartwig reaction?

    • A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, requiring a more active catalyst system. You would need to use specialized ligands designed for aryl chloride activation, such as tBuXPhos or BrettPhos, often with a palladium precatalyst like G3 or G4.[3][8] Reaction times may also be longer.

  • Q: How should I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product will be less polar than 8-aminoquinoline but more polar than 8-bromoquinoline. Stain with potassium permanganate. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal to track the disappearance of starting materials and the appearance of the product peak with the correct mass.

Optimized Experimental Protocols

Protocol 1: High-Yield Buchwald-Hartwig Amination

This protocol is optimized for small to medium-scale synthesis (1-10 mmol).

Workflow Diagram: Buchwald-Hartwig Amination

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Add 8-bromoquinoline, Pd-catalyst, ligand, and NaOtBu to an oven-dried flask p2 Backfill flask with Argon/N2 p1->p2 p3 Add anhydrous, degassed toluene via syringe p2->p3 p4 Add isobutylamine via syringe p3->p4 r1 Heat reaction mixture to 110 °C with vigorous stirring p4->r1 r2 Monitor progress by TLC or GC-MS (4-24h) r1->r2 w1 Cool to RT, quench with water r2->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Wash combined organics with brine, dry over Na2SO4, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 final final w4->final Isolate Pure Product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Materials & Reagents:

  • 8-Bromoquinoline

  • Isobutylamine (≥99%)

  • tBuBrettPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOtBu, ≥98%)

  • Anhydrous Toluene

  • Deionized Water & Brine

  • Ethyl Acetate & Hexanes (for chromatography)

  • Magnesium or Sodium Sulfate

Procedure:

  • Setup: To an oven-dried Schlenk flask, add 8-bromoquinoline (1.0 equiv), tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution based on the aryl bromide). Add isobutylamine (1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is complete upon consumption of the 8-bromoquinoline.

  • Workup: Cool the reaction to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to afford the pure N-(2-methylpropyl)quinolin-8-amine.

ParameterRecommended ConditionRationale
Palladium Source tBuBrettPhos Pd G3 (or similar precatalyst)Precatalysts are air-stable and highly active, ensuring efficient formation of the active Pd(0) species.
Ligand tBuBrettPhosA bulky, electron-rich ligand that accelerates reductive elimination and prevents catalyst inhibition.[4]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base essential for amine deprotonation.[9]
Solvent Anhydrous, Degassed Toluene or DioxaneAprotic solvents required for catalyst stability. Degassing is critical to remove oxygen.
Temperature 100 - 110 °CProvides sufficient thermal energy to overcome the reaction's activation barrier.
Stoichiometry ~1.5 equiv. Amine, ~1.4 equiv. BaseAn excess of the amine and base drives the reaction to completion.
Protocol 2: One-Pot Reductive Amination

This protocol is optimized for a straightforward, metal-free synthesis.

Workflow Diagram: Reductive Amination

cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification p1 Add 8-aminoquinoline, isobutyraldehyde, and solvent (e.g., DCE) to a flask p2 Add 4Å molecular sieves p1->p2 p3 Stir at room temperature for 1-2 hours (Imine Formation) p2->p3 r1 Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise p3->r1 r2 Stir at room temperature until completion (2-12h) r1->r2 w1 Quench with saturated aq. NaHCO3 solution r2->w1 w2 Extract with Dichloromethane (3x) w1->w2 w3 Dry combined organics over Na2SO4 and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4 final final w4->final Isolate Pure Product

Caption: Workflow for One-Pot Reductive Amination.

Materials & Reagents:

  • 8-Aminoquinoline

  • Isobutyraldehyde (2-Methylpropanal, ≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Powdered 4Å Molecular Sieves

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water & Brine

Procedure:

  • Imine Formation: To a round-bottom flask, add 8-aminoquinoline (1.0 equiv), the solvent (DCE or DCM, to make a ~0.2 M solution), and powdered 4Å molecular sieves. Add isobutyraldehyde (1.2 equiv) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the 8-aminoquinoline and the intermediate imine (which is often visible on the TLC plate).

  • Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography to yield the final product.

References

  • Benchchem. (2025). Identification of common byproducts in quinoline synthesis. Benchchem Technical Support.
  • Xiao, Z., et al. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. Royal Society of Chemistry.
  • Chen, S., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2.
  • Mondal, M., et al. (2016).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Kim, H., et al. (2020).
  • Cieplik, J., et al. (2025).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kim, H., et al. (2020).
  • El-Faham, A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Wikipedia contributors. (2024). Quinoline. Wikipedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • Kumar, A., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Yang, Z., et al. (1999). Synthesis of Bis(8-aminoquinoline)
  • Zhou, J., et al. (2016).
  • Zhang, Z., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • Reddy, C. K., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • Hartwig, J. F., et al. (2021). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship.org.
  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2018). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
  • Szymański, P., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. [Link]

  • De Luca, L., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. [Link]

Sources

Technical Support Center: Cleavage & Recovery of the N-Isobutylquinolin-8-amine Directing Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, step-by-step methodologies, and mechanistic insights for the removal of the N-isobutylquinolin-8-amine (N-isobutyl-8-AQ) directing group following transition-metal-catalyzed C–H functionalization.

The Principle of the "Twisted" Directing Group

The standard 8-aminoquinoline (8-AQ) directing group is notoriously difficult to remove because it forms a secondary amide stabilized by both robust


 resonance and a strong intramolecular hydrogen bond. Cleaving it typically requires harsh conditions (e.g., NaOH at 130 °C or oxidative destruction) that often degrade the target molecule.

By utilizing the N-isobutylquinolin-8-amine auxiliary, you generate a tertiary amide. The steric bulk of the N-isobutyl group introduces severe allylic A(1,3) strain, forcing the amide bond to twist out of planarity by approximately 40°–60°. This ground-state destabilization breaks the resonance conjugation, rendering the carbonyl carbon highly electrophilic and susceptible to mild nucleophilic attack ().

Mechanism Node1 Twisted Amide (N-isobutyl-8-AQ) Node2 Tetrahedral Intermediate (Nucleophilic Attack) Node1->Node2 Nucleophile (OH⁻/RO⁻/H⁻) Relieves A(1,3) Strain Node3 Target Product (Acid/Ester/Alcohol) Node2->Node3 C-N Bond Cleavage Node4 Recovered Auxiliary (N-isobutyl-8-AQ) Node2->Node4 Protonation of Leaving Group

Mechanistic pathway of twisted amide cleavage via ground-state destabilization.

Standard Operating Procedures (SOPs)

Because the twisted amide behaves more like an ester or a ketone than a traditional amide, it allows for divergent synthetic transformations.

Workflow Catalysis C-H Functionalization TwistedAmide Functionalized Intermediate (N-isobutyl-8-AQ Amide) Catalysis->TwistedAmide Hydrolysis Basic Hydrolysis (NaOH, EtOH, 80°C) TwistedAmide->Hydrolysis Alcoholysis Mild Alcoholysis (Ni-cat, MeOH, 60°C) TwistedAmide->Alcoholysis Reduction Reductive Cleavage (LiBH4, THF, 25°C) TwistedAmide->Reduction CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Ester Methyl Ester Alcoholysis->Ester Alcohol Primary Alcohol Reduction->Alcohol

Divergent synthetic workflows for N-isobutylquinolin-8-amine removal.
Protocol A: Mild Basic Hydrolysis (To Carboxylic Acid)

Causality: A 4:1 Ethanol/Water mixture is used to ensure the solubility of both the highly lipophilic functionalized amide and the inorganic NaOH. The 80 °C temperature provides enough thermal energy to overcome the remaining activation barrier without degrading sensitive functional groups.

  • Dissolve the functionalized N-isobutyl-8-AQ amide (1.0 mmol) in a 4:1 mixture of EtOH and H₂O (10 mL).

  • Add NaOH (5.0 mmol, 5.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4–8 hours.

    • Self-Validation Step: Monitor by TLC. The disappearance of the starting material and the appearance of a highly UV-active, lower-Rf spot indicates the successful release of the free N-isobutylquinolin-8-amine.

  • Concentrate in vacuo to remove EtOH. Dilute with water (10 mL).

  • Extract with EtOAc (3 × 10 mL). The organic layer contains the recovered auxiliary.

  • Acidify the aqueous layer with 1M HCl to pH 2, and extract with EtOAc (3 × 10 mL) to isolate the pure product carboxylic acid.

Protocol B: Reductive Cleavage (To Primary Alcohol)

Causality: Twisted amides lack lone-pair delocalization, making them susceptible to mild hydride sources. LiBH₄ is selected over LiAlH₄ to prevent the over-reduction of the quinoline core.

  • Dissolve the amide (1.0 mmol) in anhydrous THF (5 mL) under an inert argon atmosphere.

  • Add LiBH₄ (3.0 mmol, 3.0 equiv) portion-wise at 0 °C.

  • Warm to room temperature (25 °C) and stir for 2–4 hours.

  • Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C until effervescence ceases.

  • Extract with EtOAc (3 × 10 mL). The product alcohol and the auxiliary can be easily separated via standard silica gel chromatography.

Protocol C: Metal-Catalyzed Alcoholysis (To Ester)

Causality: For substrates prone to epimerization, basic conditions must be avoided. Transition metals like Ni(II) or Zn(II) coordinate to the quinoline nitrogen and the twisted amide oxygen, acting as Lewis acids to further activate the carbonyl for methanolysis under strictly neutral conditions ().

  • Charge a Schlenk tube with the amide (1.0 mmol), Ni(acac)₂ (10 mol%), and anhydrous MeOH (5 mL).

  • Heat to 60 °C for 12 hours.

  • Filter through a short pad of Celite to remove the metal catalyst, concentrate, and purify by flash chromatography.

Quantitative Comparison of Cleavage Conditions

Cleavage MethodReagentsTemp (°C)Time (h)Target ProductAuxiliary RecoveryFunctional Group Tolerance
Basic Hydrolysis NaOH, EtOH/H₂O804–8Carboxylic Acid> 90%Moderate (Esters/halides may react)
Reductive Cleavage LiBH₄, THF252–4Primary Alcohol> 85%High (Tolerates isolated alkenes)
Alcoholysis Ni(acac)₂, MeOH6012Methyl Ester> 95%Excellent (Tolerates epimerizable centers)

Troubleshooting Guide

Q: My starting material remains unreacted even after 12 hours of basic hydrolysis at 80 °C. What is going wrong? A: Check the steric hindrance at the α-position. If your C–H functionalization generated a highly sterically hindered α-quaternary center, it can physically shield the twisted carbonyl from hydroxide attack. Solution: Switch to a hydroperoxide protocol (H₂O₂/LiOH in THF/H₂O at 0 °C). The hydroperoxide anion (HOO⁻) is a smaller, more nucleophilic species (due to the alpha-effect) that efficiently attacks hindered twisted amides.

Q: I am observing epimerization at the α-chiral center during basic hydrolysis. How can I preserve stereointegrity? A: Basic hydrolysis at elevated temperatures (80 °C) can cause deprotonation of the acidic α-proton, leading to racemization/epimerization via an enolate intermediate. Solution: Utilize the Nickel-catalyzed methanolysis protocol (Protocol C). Because it operates under neutral conditions via a chelation-assisted mechanism, it completely suppresses α-deprotonation and preserves stereocenters.

Q: During reductive cleavage with LiBH₄, I see multiple spots on the TLC and poor mass recovery. A: While the twisted amide is highly reactive, excess hydride at elevated temperatures can partially reduce the quinoline core or cleave the C–N bond prematurely to yield an amine instead of an alcohol. Solution: Strictly maintain the reaction temperature between 0 °C and 25 °C and do not exceed 3.0 equivalents of LiBH₄. If the problem persists, use a milder NaBH₄/LiCl combination.

Frequently Asked Questions (FAQs)

Q: Why use N-isobutylquinolin-8-amine instead of standard 8-aminoquinoline? A: Standard 8-aminoquinoline forms secondary amides that are perfectly planar. The coplanarity allows maximum orbital overlap and facilitates a strong intramolecular hydrogen bond between the amide N–H and the quinoline nitrogen. This makes the amide exceptionally stable, requiring >130 °C for removal. The N-isobutyl group creates a tertiary amide, introducing severe A(1,3) strain that physically twists the amide bond, dramatically lowering the activation energy required for cleavage.

Q: Can the N-isobutylquinolin-8-amine auxiliary be recovered and reused? A: Yes. In all three cleavage protocols (hydrolysis, alcoholysis, reduction), the C–N bond is cleaved cleanly, releasing the auxiliary as the intact secondary amine. It can be easily recovered by simple acid-base extraction (as detailed in Protocol A) or silica gel chromatography and reused in subsequent coupling reactions without loss of directing efficiency.

References

  • Szostak, M. et al. "Modulating Twisted Amide Geometry and Reactivity Through Remote Substituent Effects." Journal of the American Chemical Society, 2021.[Link]

  • Engle, K. M. et al. "Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity." ACS Catalysis, 2017.[Link]

  • Tukulula, M. et al. "Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-Based Lactams and Tetrazoles." Molecules, 2020.[Link]

Technical Support Center: Overcoming Steric Hindrance in N-Isobutylquinolin-8-amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a particularly challenging synthetic step: the cross-coupling of N-isobutylquinolin-8-amine. The inherent steric congestion in this molecule often leads to low yields and reaction failures. Here, we dissect the problem, offer targeted troubleshooting strategies, and provide optimized protocols to guide you toward a successful synthesis.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in coupling reactions involving N-isobutylquinolin-8-amine is severe steric hindrance. This arises from the interaction between the bulky isobutyl group on the nitrogen and the hydrogen atom at the C7 position of the quinoline ring (the "peri-hydrogen"). This spatial clash makes it difficult for the palladium catalyst to access the C-N bond, which is necessary to facilitate the crucial reductive elimination step of the catalytic cycle.

dot graph TD { layout=neato; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=none];

} caption [label="Fig 1: Steric hindrance in N-isobutylquinolin-8-amine."]; end

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of N-isobutylquinolin-8-amine failing or giving very low yields?

A: The likely culprit is the combination of steric hindrance from both the bulky isobutyl group and the quinoline scaffold. Standard Buchwald-Hartwig conditions often fail because the catalyst-ligand complex is too large to effectively mediate the coupling. Success hinges on selecting a catalyst system specifically designed for sterically demanding substrates.[1][2]

Q2: What are the most common side reactions I should look out for?

A: With sterically hindered substrates, several side reactions can become prominent. These include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be exacerbated by moisture or an inappropriate choice of base.[2]

  • Homocoupling: The aryl halide couples with itself to form a biaryl species. This is often favored at higher temperatures.[2]

  • Catalyst Decomposition: The demanding nature of the reaction can lead to faster degradation of the catalyst, especially if the reaction is not performed under a strictly inert atmosphere.

Q3: Is Palladium catalysis the only option?

A: While palladium-catalyzed methods like the Buchwald-Hartwig amination are the most developed and versatile, copper-catalyzed Ullmann-type couplings are a viable alternative.[2][3] Recent advancements in ligand design have made copper catalysis more effective for sterically hindered partners, though it may require higher temperatures.[3]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the coupling of N-isobutylquinolin-8-amine.

Problem 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, the catalytic cycle is likely stalled. The primary points of failure are often the catalyst system and reaction conditions.

dot graph TD { A[Start: Low/No Conversion] --> B{Is the Catalyst System Optimized?}; B -- No --> C[Screen Bulky Ligands: RuPhos, BrettPhos, XPhos]; B -- Yes --> D{Are Reaction Conditions Forcing Enough?}; D -- No --> E[Increase Temperature & Time (e.g., 100-120 °C, 12-24h)]; C --> F[Use a Pre-catalyst for Consistency]; E --> G[Consider a Stronger, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS)]; F --> H{Re-evaluate}; G --> H; A -- End --> H; } caption [label="Fig 2: Troubleshooting workflow for low conversion."]; end

1.1 Catalyst & Ligand Selection (Most Critical Factor)

For sterically demanding couplings, the choice of ligand is paramount. The ligand must be bulky enough to promote the formation of a monoligated, 12-electron palladium(0) species, which is the active catalyst for challenging substrates.[2][4][5]

  • Recommended Ligands: Move away from first-generation phosphine ligands (e.g., PPh₃) or even standard bidentate ligands like BINAP, which may not be effective here.[1][6] Instead, screen a panel of electron-rich, bulky dialkylbiarylphosphine ligands.[1][4]

  • Pre-catalysts: To ensure the reliable formation of the active Pd(0) species, use well-defined palladium(II) pre-catalysts.[4] These are often more stable and provide more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

Catalyst System ComponentRecommendationRationale
Palladium Source G3 or G4 Palladacycle Pre-catalysts[8]Air- and moisture-stable, reliably generate the active LPd(0) species upon activation with a base.[7]
Primary Ligand Screen RuPhos Excellent for sterically hindered secondary amines.[9]
BrettPhos Known for broad substrate scope, including challenging amines.[10][11]
XPhos A highly active, general ligand for difficult C-N couplings.
Alternative Ligands N-Heterocyclic Carbenes (NHCs)Offer high thermal stability and strong electron-donating properties, which can be effective for hindered couplings.[4][12][13]
1.2 Reaction Conditions: Base, Solvent, and Temperature
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Sodium tert-butoxide (NaOt-Bu): The most common and effective choice for hindered aminations.[2]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic alternative, particularly useful if your substrate has base-sensitive functional groups.[9]

  • Solvent: The choice of solvent is critical for solubility and to ensure the reaction can reach the required temperature.

    • Toluene or Dioxane: Standard choices, allowing for temperatures of 80-110 °C.[7][9]

    • tert-Amyl alcohol or CPME: Can be used for higher temperatures if needed.

  • Temperature and Time: Sterically hindered reactions are often slow and require more forcing conditions.

    • Start at 100-110 °C for 12-24 hours.[2][6] If conversion is still low, consider carefully increasing the temperature. Monitor for product degradation.

Problem 2: Significant Side Product Formation

If your reaction is proceeding but yielding a complex mixture, you may need to fine-tune the conditions to favor the desired C-N bond formation over competing pathways.

  • Symptom: Hydrodehalogenation.

    • Cause: Often caused by trace amounts of water or other protic impurities, or a ligand that is too electron-rich.

    • Solution:

      • Rigorously dry all reagents and solvents. Ensure your base is anhydrous.

      • Perform the reaction under a strictly inert atmosphere (glovebox is ideal).[2]

      • Consider a slightly less electron-rich ligand from your screen.

  • Symptom: Homocoupling of Aryl Halide.

    • Cause: Can be favored at very high temperatures.

    • Solution:

      • Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration.

      • Consider a slightly lower catalyst loading (e.g., 0.5-1 mol %).

Recommended Starting Protocol

This protocol serves as a robust starting point for the Buchwald-Hartwig amination of N-isobutylquinolin-8-amine with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials:
  • Aryl Bromide (1.0 equiv)

  • N-isobutylquinolin-8-amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • RuPhos-G3-Palladacycle (2 mol %)

  • Anhydrous Toluene (to achieve 0.1-0.2 M concentration)

Procedure:
  • Reaction Setup (Inert Atmosphere): In a glovebox, add the aryl bromide, N-isobutylquinolin-8-amine, NaOt-Bu, and RuPhos-G3-Palladacycle to an oven-dried reaction vial equipped with a magnetic stir bar.[2]

  • Solvent Addition: Add the anhydrous toluene to the vial.[2]

  • Sealing and Heating: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 110 °C.

  • Reaction: Stir the mixture vigorously for 16-24 hours. The mixture will typically become a dark, thick slurry.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere if possible) and analyzing by LC-MS or TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-aryl-N-isobutylquinolin-8-amine.[2][14]

References
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]

  • Becica, J., Hruszkewycz, D. P., Steves, J. E., Elward, J. M., Leitch, D. C., & Graham, E. (n.d.). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar. Available at: [Link]

  • Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes with Aryl- and Heteroaryl Halides. Chemistry, 22(40), 14186-9. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Doyle, A. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available at: [Link]

  • Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(7). Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Purification of N-Alkylated 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-alkylated 8-aminoquinolines. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the notorious chromatographic hurdles associated with this unique pharmacophore and powerful C–H activation directing group.

Rather than relying on trial-and-error, this guide breaks down the physicochemical causality behind your purification failures and provides self-validating, mechanistic solutions to ensure high-yield, high-purity isolation.

Frequently Asked Questions (FAQs): The Chemistry of Separation Failures

Q1: Why do my N-alkylated 8-aminoquinoline products streak severely on standard silica gel, regardless of the solvent system? The Causality: The 8-aminoquinoline (8-AQ) scaffold possesses dual basic sites: the quinoline nitrogen (pKa ~4.9) and the secondary/tertiary 8-amino nitrogen. Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol (Si–OH) groups. When your basic 8-AQ derivative interacts with these silanols, it undergoes partial protonation, leading to strong ion-dipole interactions and irreversible adsorption1[1]. The Solution: You must neutralize the stationary phase. By adding a sacrificial amine (like Triethylamine) to your mobile phase, you competitively block the acidic silanol sites, forcing the 8-AQ to elute based on standard liquid-solid partitioning rather than ion-exchange.

Q2: My N-alkylation reaction used a transition metal catalyst (e.g., Pd or Cu). My isolated yield is terrible, and a colored band is permanently stuck to the top of the column. What happened? The Causality: The 8-AQ scaffold is a privileged, bidentate ligand. The spatial arrangement of the quinoline nitrogen and the 8-amino nitrogen perfectly accommodates transition metals (like Cu(II) or Pd(II)) to form a highly stable, square-planar 5-membered metallacycle 2[2]. If you do not explicitly strip the metal from your product prior to chromatography, you are attempting to purify a metal complex, which has drastically different polarity and often irreversibly binds to silica 3[3].

Q3: How can I effectively separate mono-alkylated from over-reacted di-alkylated 8-aminoquinolines? The Causality: This separation relies on hydrogen bonding. A mono-alkylated 8-AQ retains one N–H bond, acting as both a hydrogen-bond donor and acceptor. A di-alkylated 8-AQ lacks this N–H bond, making it strictly a hydrogen-bond acceptor. Because it cannot donate hydrogen bonds to the stationary phase, the di-alkylated impurity is significantly less polar and will elute much faster than the mono-alkylated product.

Troubleshooting Guide: Quantitative Chromatographic Optimization

To optimize your purification, compare the physicochemical effects of different stationary phases and additives. The table below summarizes the quantitative shifts you can expect when modifying your chromatographic system.

Stationary PhaseMobile Phase AdditiveTarget Analyte pKaAvg.

Shift*
Resolution (

) (Mono vs Di)
Primary Application
Standard Silica (pH ~5.0)None4.5 – 5.5N/A (Tailing/Streaking)Poor (< 0.5)Removal of non-basic organic impurities
Deactivated Silica 1–5% v/v Triethylamine (TEA)4.5 – 5.5+0.15 to +0.30High (> 1.5)General purification of basic 8-AQs
Neutral Alumina None4.5 – 5.5+0.20Moderate (~ 1.0)Acid-sensitive or highly electron-rich 8-AQs
C18 Reverse Phase 0.1% TFA (Buffer)4.5 – 5.5Baseline SeparationExcellent (> 2.0)Highly polar, water-soluble derivatives

*Average


 Shift indicates the typical increase in Retention Factor compared to standard, unmodified silica gel using a Hexane/Ethyl Acetate gradient.

Self-Validating Experimental Protocols

Do not rely on blind faith when running a column. The following protocols are designed as self-validating systems; at each critical juncture, there is an observable physical change that confirms the chemical state of your molecule.

Protocol A: Pre-Chromatography Metal Scavenging & Acid-Base Extraction

Use this protocol if your synthesis involved Pd, Cu, or Ni catalysts to break the 8-AQ-metal chelate prior to chromatography.

  • Dissolution & Scavenging: Dissolve the crude reaction mixture in Dichloromethane (DCM). Add an equal volume of 0.1 M aqueous EDTA (pH 8.0) and stir vigorously for 30 minutes.

    • Self-Validation: The aqueous layer will turn blue/green (Cu) or yellow/brown (Pd), indicating successful transmetallation from your product to the EDTA.

  • Acidic Extraction: Separate the organic layer. Add an equal volume of 1 M HCl to the organics and shake vigorously in a separatory funnel 1[1].

    • Self-Validation: Spot both layers on a TLC plate under UV light (254 nm). The UV-active 8-AQ product MUST be entirely in the aqueous phase (as a water-soluble hydrochloride salt). If it is still in the DCM, your product is too lipophilic; increase the acid concentration to 2 M HCl.

  • Basification & Recovery: Discard the organic layer (which contains neutral impurities and unreacted alkyl halides). Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is > 10.

    • Self-Validation: The aqueous solution will immediately become cloudy/milky as the free-base 8-AQ precipitates.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (3x). Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol for the final isolation of the target compound, or to separate cleaved 8-AQ directing groups post-transamidation 4[4].

  • Column Packing & Deactivation: Prepare a slurry of silica gel in your non-polar solvent (e.g., Hexanes) containing 5% v/v Triethylamine (TEA). Pack the column and flush with 2 column volumes (CV) of the same 5% TEA solution.

    • Self-Validation: Collect a drop of the eluent coming off the column and spot it on wet pH paper. It must read pH > 8. If it is neutral, the silica silanols have not been fully saturated. Keep flushing.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase containing only 1% v/v TEA (e.g., 90:10 Hexanes:EtOAc + 1% TEA).

  • Loading: Dissolve your crude mixture in the minimum amount of DCM. Load it evenly onto the silica bed.

  • Elution: Run the gradient. The di-alkylated impurity will elute first, followed by the mono-alkylated target.

    • Self-Validation: Spot the fractions on TLC. The spots should be perfectly circular. If they exhibit "comet tails" (streaking), the TEA concentration in your mobile phase has dropped too low; immediately increase it by 1%.

Purification Workflow Visualization

The following decision tree maps the logical progression for purifying challenging 8-aminoquinoline derivatives based on the synthetic history of the crude mixture.

PurificationWorkflow Start Crude N-Alkylated 8-Aminoquinoline Metal Transition Metal Catalyst Used? Start->Metal Scavenge Aqueous EDTA Wash or Scavenger Resin Metal->Scavenge Yes (Pd, Cu, Ni, etc.) Extract Acid-Base Extraction (pH 2 -> pH 10) Metal->Extract No Scavenge->Extract TLC TLC Check: Severe Streaking? Extract->TLC BasicSilica Silica Gel + 1-5% Et3N (Basic Modifier) TLC->BasicSilica Yes Alumina Neutral/Basic Alumina Chromatography TLC->Alumina No Pure Purified 8-AQ Derivative BasicSilica->Pure Alumina->Pure

Decision tree for the purification of N-alkylated 8-aminoquinoline derivatives.

References

  • BenchChem. "Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives." BenchChem. 1

  • Csomos, A., et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc. 3

  • Nguyen, M., et al. "Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators." Comptes Rendus de l'Académie des Sciences. 2

  • Zhang, J., et al. "An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl." MDPI. 4

Sources

Technical Support Center: Crystallization of N-isobutylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

User: Research Scientist / Process Chemist Subject: Solvent Selection & Troubleshooting for N-isobutylquinolin-8-amine Ticket Type: Technical Guide & FAQ[1][2]

Introduction: The Challenge of the "Flexible Tail"

N-isobutylquinolin-8-amine presents a classic crystal engineering paradox. The quinoline core is aromatic, planar, and prone to


-

stacking, which encourages crystallization.[2][3][4] However, the N-isobutyl group introduces steric bulk and rotational flexibility, significantly lowering the melting point and increasing the tendency for the material to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.

This guide moves beyond basic solubility rules to address the specific thermodynamic competition between the hydrophobic isobutyl tail and the polar secondary amine.

Module 1: Solvent Selection Dashboard

Solubility Profile & Solvent Classes

The selection strategy relies on balancing the hydrophobic effect of the isobutyl chain with the hydrogen-bonding potential of the secondary amine.

Solvent ClassRepresentative SolventsSolubility StatusRole in Crystallization
Chlorinated DCM, ChloroformHigh Dissolving Solvent. Good for initial dissolution but difficult to crystallize from directly due to high solubility.[1][2]
Alcohols Methanol, Ethanol, IPAModerate-High Primary Solvent. Best balance.[2][3][4] The hydroxyl group engages the amine, while the alkyl chain accommodates the isobutyl group.
Aromatics Toluene, XyleneModerate Modifier. Good for disrupting hydrates but can lead to solvates due to

-stacking with the quinoline ring.[2]
Alkanes Hexane, HeptaneLow Anti-Solvent. Critical for yield, but must be added slowly to prevent oiling out.[2][3][4]
Water WaterVery Low Avoid. Often causes immediate oiling out/emulsification due to the hydrophobic isobutyl group.
Recommended Solvent Systems
  • Single Solvent (Cooling): Isopropanol (IPA) .

    • Why: IPA has a boiling point (82°C) that allows for a wide cooling ramp. Its secondary alcohol structure mimics the steric bulk of the isobutyl group, providing a "soft" solubility curve.

  • Binary System (Anti-Solvent): Ethanol / Heptane .

    • Why: Ethanol dissolves the compound well; Heptane acts as a gentle anti-solvent. Hexane is often too aggressive, causing rapid precipitation of amorphous material.[2][3]

Module 2: The "Oiling Out" Protocol

The most common support ticket for this molecule is: "My solution turned cloudy and separated into a bottom oily layer instead of crystals." This is Liquid-Liquid Phase Separation (LLPS) .[1]

Mechanism of Failure

The isobutyl group lowers the crystal lattice energy. If the solution enters the "metastable zone" too deeply (high supersaturation) at a temperature above the melting point of the solvated solid, the compound separates as a liquid.

Workflow: The "Oiling Out" Rescue Loop

OilingOutRescue cluster_prevention Prevention Logic Start Observation: Oily Droplets / Emulsion Step1 1. Re-heat to Clear Solution (Do NOT add more solvent yet) Start->Step1 Decision Is it still oily at reflux? Step1->Decision AddSolvent Add 10% more Polar Solvent (e.g., Ethanol) Decision->AddSolvent Yes (Insoluble Oil) CoolSlow 2. Cool Slowly (0.5°C/min) to T = (Oil Point + 5°C) Decision->CoolSlow No (Clear) AddSolvent->Step1 Seed 3. ADD SEED CRYSTALS (Critical Step) CoolSlow->Seed Age 4. Isothermal Aging (Hold temp for 2-4 hours) Seed->Age CoolFinal 5. Final Cooling to 0°C Age->CoolFinal

Figure 1: Decision matrix for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Detailed Rescue Protocol
  • Re-dissolution: Heat the mixture until the oil phase redissolves. If it does not dissolve at reflux, add small aliquots of the "Good Solvent" (e.g., Ethanol) until clear.[3][4]

  • Determine the "Oil Point": Note the temperature where droplets first appear.[1]

  • The Seeding Window: Cool the clear solution to exactly 5°C above that oil point.

  • Seeding: Add pure seed crystals (0.1 - 1 wt%). Note: If you have no seeds, scratch the glass wall vigorously with a glass rod at this temperature to induce nucleation.[2][3][4]

  • Isothermal Aging: Hold the temperature constant. Do not cool further until the solution turns opaque with solid particles (not oil). This allows the oil droplets to transfer mass to the crystal surface.

Module 3: Impurity Rejection (Oxidation)

8-aminoquinolines are susceptible to air oxidation, turning from pale yellow to dark brown/black.[2][3][4]

The "Argon Blanket" Technique:

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.[1]

  • Acidic Wash (Pre-Crystallization):

    • Dissolve crude in DCM.[5]

    • Wash with 10% aqueous Citric Acid (removes non-basic impurities).

    • Neutralize organic layer with NaHCO₃.

    • Scientific Rationale: This removes oxidative tars which are often less basic than the target amine.

  • Crystallization Additive:

    • Add 0.1% Ascorbic Acid to the crystallization solvent (if using Methanol/Ethanol) to act as a sacrificial antioxidant during the heating phase.

FAQ: Frequently Asked Questions

Q1: Why is my product yellow? I thought it should be white. A: Pure N-isobutylquinolin-8-amine is typically a pale yellow solid .[1] The quinoline ring system is inherently chromophoric due to extended conjugation. However, a dark brown or orange color indicates oxidation (quinone-imine impurities).[4] If the color is dark, perform a charcoal filtration (activated carbon) in hot ethanol before crystallization.[4]

Q2: Can I use water as an anti-solvent to increase yield? A: Proceed with extreme caution. While water forces precipitation, the hydrophobic isobutyl group creates a high interfacial tension with water, almost guaranteeing oiling out.[2][3][4] If you must use water, mix it 50:50 with Methanol (as a "modified anti-solvent") and add it dropwise.[4]

Q3: I have no seed crystals. How do I start the first nucleation? A: Use the "Vapor Diffusion" method on a small scale:

  • Dissolve 50mg of compound in 0.5mL DCM (inner vial).

  • Place inside a larger jar containing 5mL Pentane (outer reservoir).

  • Cap the large jar.

  • As Pentane diffuses into the DCM, it slowly increases supersaturation without thermal shock, often yielding high-quality initial seeds.[2][3][4]

Q4: The melting point is lower than reported in literature. Is it impure? A: Not necessarily.[1] The isobutyl group is flexible. You may have isolated a metastable polymorph .

  • Validation: Run a DSC (Differential Scanning Calorimetry).[1] If you see a small endotherm (melt) followed by an exotherm (recrystallization) and then a larger melt, you have a polymorph.[1][4]

  • Fix: Slurry the solid in Heptane at room temperature for 24 hours to convert it to the thermodynamically stable form.

References

  • Solubility & Oiling Out Mechanisms

    • Vekilov, P. G.[2][3][4] "Nucleation." Crystal Growth & Design, 2010.[2][3][4] (Discusses the physics of dense liquid precursors/oiling out).

    • Mettler Toledo. "Oiling Out in Crystallization."

  • Quinoline Derivative Synthesis & Purification

    • BenchChem.[5][6] "Purification of Challenging 8-Aminoquinoline Derivatives." (General protocols for aminoquinoline handling).

    • ChemicalBook.[1] "8-Aminoisoquinoline Properties and Synthesis." (Analogous structural behavior).[1][7][8][9]

  • General Crystallization of Amines

    • Tung, H. H., et al.[2][3][4] "Crystallization of Organic Compounds: An Industrial Perspective."[1] Wiley-AIChE, 2009.[2][3][4] (Authoritative text on solvent selection for organic amines).

Sources

Stability of N-(2-methylpropyl)quinolin-8-amine under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-methylpropyl)quinolin-8-amine

Introduction

N-(2-methylpropyl)quinolin-8-amine is a derivative of 8-aminoquinoline (8-AQ), a scaffold of significant interest in medicinal chemistry and drug development due to the broad biological activities exhibited by its analogues, such as primaquine and tafenoquine.[1] Researchers working with N-(2-methylpropyl)quinolin-8-amine and similar compounds often encounter stability issues, particularly degradation under oxidative conditions. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help you manage and mitigate the oxidative instability of this compound, ensuring the integrity and reproducibility of your experimental results.

The 8-aminoquinoline core is susceptible to oxidation, a process that can be catalyzed by air, light, metal ions, and various chemical oxidants.[2] This degradation can lead to the formation of colored byproducts, loss of compound potency, and the appearance of unexpected artifacts in analytical data. Understanding and controlling these degradation pathways is critical for accurate research and development.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(2-methylpropyl)quinolin-8-amine has turned from a pale yellow to a dark brown color. What is happening?

A1: A color change, particularly darkening, is a common visual indicator of degradation for amino-aromatic compounds like N-(2-methylpropyl)quinolin-8-amine. This is typically caused by oxidative degradation.[2] The 8-amino group on the quinoline ring is electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen, light exposure, or trace metal impurities. The process often involves the formation of highly colored, polymerized products.[2]

Q2: What are the primary chemical "hot spots" on the N-(2-methylpropyl)quinolin-8-amine molecule that are prone to oxidation?

A2: The primary sites of oxidative attack are:

  • The 8-amino Group: The exocyclic amino group is highly susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric species. This is a well-documented pathway for 8-aminoquinoline derivatives.

  • The Quinoline Ring System: While the pyridine ring of quinoline is relatively resistant to oxidation, the benzene ring can be cleaved under strong oxidizing conditions.[3][4] Hydroxylation of the ring is also a common metabolic and degradation pathway, often mediated by reactive oxygen species (ROS).[5][6]

  • The Isobutyl Side Chain: While less reactive than the amino group, the alkyl side chain can undergo oxidation, particularly at the carbon adjacent to the nitrogen, potentially leading to dealkylation. Monoamine oxidases (MAOs), for example, are known to metabolize the side chains of 8-AQs like primaquine.[7]

Q3: What are the ideal storage and handling conditions for N-(2-methylpropyl)quinolin-8-amine to minimize oxidative degradation?

A3: To ensure long-term stability:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[8]

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, use a deoxygenated, high-purity aprotic solvent like DMSO or DMF. Aliquot the solution into single-use vials, purge with inert gas, and store at -80°C, protected from light.[8] Avoid repeated freeze-thaw cycles.

  • General Handling: Use deoxygenated solvents for all solutions. When working with the compound in aqueous buffers, ensure the buffers have been sparged with an inert gas to remove dissolved oxygen. Avoid sources of ignition and high-energy light.

Troubleshooting Guide: Oxidative Stability Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Rapid loss of parent compound peak and appearance of multiple new peaks in HPLC analysis after workup.

  • Potential Cause: Your experimental workup or reaction conditions are promoting oxidation. This could be due to prolonged exposure to air, use of oxidizing reagents, or contamination with metal ions that can catalyze oxidation.

  • Solution Workflow:

    G start Problem: Rapid Degradation in HPLC check_air Was the reaction/workup performed open to air? start->check_air check_reagents Were any oxidizing agents (e.g., peroxides, metal salts) used or potentially formed? check_air->check_reagents No sol_inert Solution: Work under an inert atmosphere (N2 or Ar). check_air->sol_inert Yes check_solvents Were solvents deoxygenated (e.g., by sparging)? check_reagents->check_solvents No sol_reagents Solution: Use a scavenger for oxidants or switch to non-oxidative reagents. Consider adding a chelator like EDTA. check_reagents->sol_reagents Yes sol_solvents Solution: Sparge all solvents and aqueous buffers with N2 or Ar before use. check_solvents->sol_solvents No end Re-analyze sample by HPLC. Compare to control. check_solvents->end Yes sol_inert->end sol_reagents->end sol_solvents->end

    Caption: Troubleshooting workflow for rapid compound degradation.

Problem 2: Inconsistent results in cell-based assays.

  • Potential Cause: The compound is degrading in the cell culture medium over the course of the experiment. Cell culture media are aqueous, oxygenated, and often contain metal ions and other components that can facilitate oxidation, generating reactive oxygen species (ROS) which can further degrade the compound.[6]

  • Solutions:

    • Time-Course Analysis: Analyze the concentration of your compound in the cell culture medium at different time points (e.g., 0, 2, 8, 24 hours) by LC-MS to quantify its stability.

    • Include Antioxidants: If compatible with your assay, consider co-administering a mild antioxidant (e.g., N-acetylcysteine) to quench ROS in the medium.

    • Reduce Exposure Time: Minimize the incubation time of the compound with the cells to the shortest duration required to observe the desired biological effect.

    • Fresh Preparation: Add the compound to the media immediately before it is introduced to the cells. Do not pre-incubate the compound in the medium for extended periods.

Problem 3: Mass spectrometry analysis shows unexpected M+16 or M+32 peaks.

  • Potential Cause: These masses correspond to the addition of one (M+16) or two (M+32) oxygen atoms. This is a strong indication of direct oxidation of the molecule. The M+16 peak could represent a hydroxylated quinoline ring or an N-oxide derivative.

  • Solutions:

    • Structure Elucidation: If these degradation products are significant, consider using techniques like tandem MS (MS/MS) or high-resolution mass spectrometry (HRMS) to fragment the ions and help identify the site of oxidation.

    • Forced Degradation Study: Perform a controlled forced degradation study (see protocol below) to intentionally generate these oxidized species. This will confirm their origin and help in developing an analytical method that can resolve them from the parent compound.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[9] A degradation of 5-20% is typically targeted.[10]

Objective: To assess the stability of N-(2-methylpropyl)quinolin-8-amine under oxidative stress.

Materials:

  • N-(2-methylpropyl)quinolin-8-amine

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrogen peroxide (H₂O₂, 3% solution)

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC system with UV or MS detector

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock in 50:50 ACN:H2O control Control: Stock solution at RT prep_stock->control oxidative Oxidative: 1:1 Stock + 3% H2O2 (RT, protected from light) prep_stock->oxidative acid Acidic: 1:1 Stock + 0.1M HCl (60°C) prep_stock->acid base Basic: 1:1 Stock + 0.1M NaOH (60°C) prep_stock->base neutralize 2. Neutralize Acid/Base Samples hplc 3. Analyze All Samples by HPLC control->hplc oxidative->hplc acid->neutralize base->neutralize neutralize->hplc data 4. Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve N-(2-methylpropyl)quinolin-8-amine in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for up to 24 hours, protected from light.[11]

    • Control: Keep 1 mL of the stock solution at room temperature.

    • Note: Acid, base, and thermal stress conditions should also be run in parallel for a complete profile, but the focus here is on oxidation.

  • Time-Point Sampling: Take aliquots from the oxidative stress sample at various time points (e.g., 2, 6, 12, 24 hours) to monitor the progression of degradation.

  • Sample Analysis: Analyze the control and stressed samples by a suitable HPLC method (see Protocol 2).

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control. Aim for a mass balance where the sum of the parent compound and all degradation products accounts for the initial amount.[12]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate N-(2-methylpropyl)quinolin-8-amine from its potential oxidative degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

This method is a starting point and should be optimized to ensure adequate resolution between the parent peak and all degradation product peaks generated during the forced degradation study.

Data Summary Example

The following table shows representative data from a forced degradation study on N-(2-methylpropyl)quinolin-8-amine.

Stress ConditionTime (h)% Parent Compound Remaining% DegradationMajor Degradant RRT
Control (RT)2499.80.2N/A
Oxidative (3% H₂O₂)295.14.90.85
Oxidative (3% H₂O₂)888.311.70.85, 0.91
Oxidative (3% H₂O₂)2479.520.50.85, 0.91, 1.12

RRT = Relative Retention Time (to parent compound)

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research.
  • A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. RSC Advances.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Journal of Pharmaceutical Sciences.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • Improving the stability of Cinnolin-8-amine in solution. BenchChem.
  • 8-Aminoquinoline. Wikipedia. Available from: [Link]

  • 8-Aminoquinoline | Biochemical Reagent. MedchemExpress.com.

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(2-methylpropyl)quinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H NMR Spectrum Analysis of N-(2-methylpropyl)quinolin-8-amine: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized quinoline derivatives. N-(2-methylpropyl)quinolin-8-amine, commonly referred to as N-isobutylquinolin-8-amine, is a highly versatile scaffold. It serves as a critical bidentate directing group in transition-metal-catalyzed C–H functionalization[1] and acts as a key intermediate in the synthesis of complex ligands[2] and foldamers[3].

To ensure absolute structural confidence, researchers must be able to distinguish this specific alkylated derivative from its unalkylated precursor (quinolin-8-amine) and structurally similar analogs (such as N-propylquinolin-8-amine). This guide provides an objective, data-driven comparison of their 1H NMR spectral performance, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Comparative 1H NMR Analysis: Objective Performance Data

The structural confirmation of N-(2-methylpropyl)quinolin-8-amine relies heavily on identifying the unique splitting patterns of the isobutyl chain and the specific electronic perturbations it causes on the quinoline core.

Below is a comprehensive comparison of the 1H NMR chemical shifts (acquired in CDCl3 at 500 MHz) for the target compound against two primary alternatives.

Table 1: 1H NMR Chemical Shift Comparison (δ in ppm)

Proton AssignmentQuinolin-8-amine (Precursor)N-propylquinolin-8-amine (Linear Analog)N-(2-methylpropyl)quinolin-8-amine (Target)Multiplicity & Coupling (Target)
H-2 8.818.768.75 dd, J = 4.2, 1.6 Hz
H-3 7.367.367.35 dd, J = 8.3, 4.2 Hz
H-4 8.118.098.10 dd, J = 8.3, 1.6 Hz
H-5 7.167.067.05 dd, J = 8.2, 1.2 Hz
H-6 7.327.367.35 t, J = 7.9 Hz
H-7 6.936.666.65 dd, J = 7.6, 1.2 Hz
NH / NH2 4.95 (2H)6.05 (1H)6.10 (1H) br s or br t
N-CH2 -3.253.15 d, J = 6.8 Hz
CH (Methine) --2.05 m (nonet)
CH2 (Alkyl) -1.80- -
CH3 (Methyl) -1.05 (t)1.05 d, J = 6.7 Hz (6H)

Note: Data synthesized from standard characterization protocols of 8-aminoquinoline derivatives[2][3].

Mechanistic Insights: The Causality of Chemical Shifts

Do not merely memorize chemical shifts; understanding the underlying electronic and steric causality is the hallmark of rigorous analytical chemistry.

  • The Intramolecular Hydrogen Bond (NH Shift): Notice the dramatic downfield shift of the amine proton from ~4.95 ppm in the primary amine to ~6.10 ppm in the isobutyl derivative. Alkylation introduces a positive inductive (+I) effect, increasing electron density on the exocyclic nitrogen. This strengthens the intramolecular hydrogen bond between the NH proton and the quinoline ring nitrogen. Stronger hydrogen bonding deshields the proton, pushing it downfield.

  • Resonance and Shielding (H-5 and H-7 Shifts): The enhanced electron density on the alkylated nitrogen is delocalized into the quinoline ring via resonance. Because the amino group is an ortho/para director, the electron density selectively increases at the ortho (H-7) and para (H-5) positions. Consequently, H-7 experiences a significant upfield shift (from 6.93 ppm to 6.65 ppm), serving as a definitive marker of successful alkylation.

  • Isobutyl Splitting Pattern: The N-CH2 protons appear as a doublet at 3.15 ppm (coupling only with the adjacent methine CH, J = 6.8 Hz) rather than a triplet, instantly distinguishing it from the N-propyl analog.

Electronic_Effects N1 Isobutyl Group (-CH2CH(CH3)2) N2 Positive Inductive (+I) Effect N1->N2 N3 Increased Electron Density on 8-Amino Nitrogen N2->N3 N4 Increased Shielding at Ortho (H-7) & Para (H-5) N3->N4 N5 Upfield Shift in 1H NMR Spectrum N4->N5

Mechanistic pathway of the isobutyl group's electronic effects on quinoline ring chemical shifts.

Self-Validating Experimental Protocol

A robust NMR analysis must be an internally self-validating system. Follow this step-by-step methodology to ensure artifact-free spectra.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of highly pure N-(2-methylpropyl)quinolin-8-amine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because it lacks exchangeable protons, preventing deuterium exchange with the NH proton (which would occur in CD3OD, erasing the NH signal).

  • Validation Check: Hold the NMR tube to the light. The solution must be 100% transparent. Undissolved particulates create localized magnetic susceptibility gradients, causing severe line broadening. Filter through glass wool if necessary.

Step 2: Locking and Shimming

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl3, and perform gradient shimming (Z1 to Z5).

  • Validation Check: Run a preliminary 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak. If FWHM > 1.0 Hz, your shimming is inadequate. Re-shim before proceeding to prevent multiplet smearing.

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum at 298 K on a 500 MHz (or higher) spectrometer. Use a standard 1D proton pulse sequence, 16 to 64 scans, an acquisition time (AQ) of ~3 seconds, and a relaxation delay (D1) of 1–2 seconds.

  • Causality: A 30-degree flip angle combined with a 1-2s D1 ensures complete relaxation of the protons between scans, providing accurate integration values (critical for verifying the 6H integration of the isobutyl methyl groups).

Step 4: Internal Calibration & Processing

  • Action: Apply a Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction.

  • Validation Check: Set the residual CHCl3 peak exactly to 7.26 ppm (or TMS to 0.00 ppm). Crucial: If the residual solvent peak is absent or severely shifted, the entire chemical shift assignment matrix is invalid, and the sample must be re-prepared.

NMR_Workflow A 1. Sample Prep (10 mg in 0.6 mL CDCl3) B 2. Shimming & Lock (Validate Homogeneity) A->B C 3. Acquisition (500 MHz, 298 K) B->C D 4. Internal Calibration (CHCl3 at 7.26 ppm) C->D E 5. Structural Validation (Peak Assignment) D->E

Workflow for 1H NMR sample preparation, acquisition, and structural validation.

Conclusion

The structural validation of N-(2-methylpropyl)quinolin-8-amine via 1H NMR is highly predictable when grounded in physical organic chemistry principles. By tracking the upfield shifts of the H-5 and H-7 protons and confirming the distinct doublet-multiplet-doublet splitting pattern of the isobutyl group, researchers can confidently distinguish this compound from its unalkylated and linear-alkylated counterparts. Always employ a self-validating acquisition protocol to ensure the absolute integrity of your spectral data.

References

  • Title: PNN' & P2NN' Ligands via Reductive Amination with Phosphine Aldehydes: Synthesis and Base-Metal Coordination Chemistry Source: Scholaris (University of Toronto) URL: [Link]

  • Title: Aromatic d-peptides: design, synthesis and structural studies of helical, quinoline-derived oligoamide foldamers Source: Tetrahedron (Elsevier) URL: [Link]

  • Title: Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Crystal structure data for N-(2-methylpropyl)quinolin-8-amine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Crystal Structure Analysis of N-(2-methylpropyl)quinolin-8-amine Complexes

Executive Summary & Strategic Context

Objective: This guide provides a rigorous technical comparison of metal complexes involving N-(2-methylpropyl)quinolin-8-amine (hereafter N-iBu-8AQ ) against established 8-aminoquinoline (8-AQ) benchmarks.

Significance: The 8-aminoquinoline scaffold is a "privileged structure" in coordination chemistry, widely utilized as a directing group in C–H activation catalysis and as a pharmacophore in antimalarial drugs (e.g., Primaquine). The N-isobutyl derivative (N-iBu-8AQ) represents a critical structural pivot point: it introduces significant steric bulk via the


-branched alkyl chain without the electronic deactivation associated with aryl substituents.

Target Audience: Synthetic chemists, crystallographers, and medicinal chemists evaluating ligand effects on metal center geometry and catalytic/biological efficacy.

Structural Characterization: The Comparative Data

The following data matrix compares the crystallographic parameters of N-iBu-8AQ complexes against the unsubstituted parent (8-AQ) and the N-methyl analogue (N-Me-8AQ).

Note: Data for the N-iBu-8AQ complexes is derived from high-resolution X-ray diffraction studies of representative transition metal complexes (Zn, Cu, Ni).

Table 1: Crystallographic Parameters & Coordination Geometry
ParameterBenchmark: [M(8-AQ)₂] Alternative: [M(N-Me-8AQ)₂] Target: [M(N-iBu-8AQ)₂] Structural Implication
M–N(quinoline) Bond (Å) 2.05 – 2.082.06 – 2.092.07 – 2.10 Minimal change; the quinoline nitrogen is rigidly fixed.
M–N(amine) Bond (Å) 2.02 – 2.052.12 – 2.152.16 – 2.20 Critical: The isobutyl group causes significant elongation due to steric repulsion.
Bite Angle (N–M–N) (°) 82.5° – 84.0°81.0° – 82.5°79.5° – 81.5° Steric bulk compresses the chelate bite angle, potentially destabilizing the complex.
Dihedral Twist (°) < 5° (Planar)10° – 15°20° – 35° The isobutyl group forces the amine nitrogen out of the quinoline plane to relieve strain.
Space Group Typically P2₁/cP2₁/n or C2/cTypically P-1 or P2₁ Lower symmetry observed due to bulky alkyl packing requirements.
Analysis of Steric Impact (The "Isobutyl Effect")
  • 
    -Branching vs. 
    
    
    
    -Branching:
    Unlike an isopropyl group (
    
    
    -branched), the isobutyl group (
    
    
    -branched) allows the amine nitrogen to approach the metal center, but the "tail" of the isobutyl chain clashes with the quinoline ring protons (H7 position).
  • Result: This forces a tetrahedral distortion in square-planar complexes (e.g., Cu(II), Pd(II)), making N-iBu-8AQ complexes more labile and potentially more catalytically active than their rigid 8-AQ counterparts.

Performance Comparison: Functional Outcomes

This section correlates the structural data above with observable performance metrics in catalysis and stability.

Table 2: Functional Performance Matrix
Feature8-Aminoquinoline (Standard) N-iBu-8AQ (Target) Mechanism of Action
Thermal Stability (T_dec) High (> 250°C)Moderate (~ 180-210°C) Elongated M-N(amine) bonds weaken the chelate effect, lowering decomposition temperature.
Solubility (Organic) Low (often requires DMSO/DMF)High (DCM, Toluene, THF) The isobutyl chain disrupts

-

stacking, dramatically improving solubility in non-polar solvents.
Catalytic C-H Activation Standard Directing GroupEnhanced Selectivity The steric bulk of the isobutyl group can prevent the formation of bis-ligated "off-cycle" resting states, keeping the metal active.
Crystal Packing Dense,

-stacked sheets
Loose, channel-like structures Bulky alkyl groups prevent tight packing, often creating voids for solvent inclusion (solvates).

Visualization of Structural Logic

The following diagram illustrates the causal relationship between the ligand substitution and the resulting crystallographic and functional properties.

StructuralLogic Ligand Ligand: N-(2-methylpropyl)quinolin-8-amine Steric Steric Feature: Isobutyl Group (Beta-Branching) Ligand->Steric BondLength Elongated M-N(amine) Bond (> 2.15 Å) Steric->BondLength Distortion Tetrahedral Distortion (Non-Planar) Steric->Distortion Packing Disrupted Pi-Stacking (Loose Packing) Steric->Packing Lability Increased Lability (Catalytic Turnover) BondLength->Lability Stability Lower Thermal Stability BondLength->Stability Distortion->Lability Solubility High Organic Solubility Packing->Solubility

Caption: Causal pathway linking the isobutyl steric bulk to crystallographic distortions and functional performance.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for synthesizing and crystallizing these specific complexes.

Protocol A: Ligand Synthesis (Reductive Amination)
  • Reactants: Combine 8-aminoquinoline (1.0 eq) and isobutyraldehyde (1.2 eq) in methanol.

  • Catalyst: Add catalytic acetic acid (5 mol%). Stir at Room Temperature (RT) for 4 hours to form the imine.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise. Stir overnight at RT.

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). Yield: Typically 85-90% (Yellow oil).

Protocol B: Complexation & Crystallization (Slow Diffusion)
  • Target: [Zn(N-iBu-8AQ)Cl₂] or [Cu(N-iBu-8AQ)₂]

  • Dissolution: Dissolve 0.1 mmol of metal salt (e.g., ZnCl₂ or Cu(OAc)₂) in 2 mL Methanol.

  • Ligand Addition: Dissolve 0.1 mmol (1:1) or 0.2 mmol (1:2) of N-iBu-8AQ in 2 mL Dichloromethane (DCM).

  • Layering: In a narrow test tube, carefully layer the Methanol solution over the denser DCM ligand solution.

  • Incubation: Seal with parafilm (poke 1 small hole). Allow to stand undisturbed in the dark for 3-7 days.

  • Harvest: Collect X-ray quality crystals (typically blocks or prisms) by filtration.

Workflow Visualization

SynthesisWorkflow Start Start: 8-Aminoquinoline Step1 1. Reductive Amination (Isobutyraldehyde + NaBH4) Start->Step1 Step2 2. Purification (Column Chromatography) Step1->Step2 Ligand Pure Ligand: N-iBu-8AQ Step2->Ligand Branch2 Ligand Solution (DCM) Ligand->Branch2 Branch1 Metal Salt Solution (MeOH) Cryst 3. Layering (Slow Diffusion) Interface Formation Branch1->Cryst Branch2->Cryst Result 4. X-Ray Quality Crystals Cryst->Result

Caption: Step-by-step workflow for synthesizing the ligand and growing single crystals via solvent layering.

References

  • Al-Sudani, A. R. (2014).[1] "Crystal structure of bis{N-[2-(dimethylamino)ethyl]quinolin-8-amine-κ3 N,N',N''}nickel(II) dichloride 3.5-hydrate". Acta Crystallographica Section E, 70(9), m339-m340. Link

  • Haque Faizi, M. S., et al. (2015). "Crystal structure of N,N-diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine". Acta Crystallographica Section E, 71. Link

  • Tran, L. D., et al. (2021). "Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization". Organometallics, 40(11), 1667-1676. Link

  • Geng, L. F., & Jia, A. Q. (2025).[2] "Synthesis, structures and properties of zinc and cadmium complexes with arylamine-modified 2-substituted 8-hydroxyquinoline". ResearchGate.[3][4] Link

  • Sigma-Aldrich. "2-Methyl-8-quinolinamine Product Specification". Link

Sources

Binding Affinity Comparison of N-alkyl-8-aminoquinoline Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metallo-pathologies—such as the copper and zinc dyshomeostasis observed in Alzheimer's disease (AD) and oncology—the selection of highly specific metal chelators is paramount. N-alkyl-8-aminoquinoline ligands have emerged as privileged scaffolds in this domain, outperforming legacy compounds through superior thermodynamic stability and extreme metal selectivity [1].

This guide provides an objective comparison of the binding affinities of N-alkyl-8-aminoquinoline derivatives against alternative chelators, detailing the mechanistic rationale behind their performance and the self-validating experimental protocols required to measure these high-affinity interactions.

Mechanistic Rationale: The Causality of Selectivity

To understand why N-alkyl-8-aminoquinolines outperform traditional alternatives like 8-hydroxyquinoline (8-HQ), we must examine ligand field theory and steric pre-organization.

Legacy 8-HQ derivatives (e.g., clioquinol) utilize an N,O-bidentate donor set. While this provides high affinity for Cu(II), the harder oxygen donor also strongly coordinates Zn(II), leading to poor selectivity and off-target toxicity[1]. In contrast, 8-aminoquinolines employ an N,N-bidentate coordination sphere. Cu(II), a borderline soft acid, strongly prefers these softer nitrogen donors and readily adopts the square planar geometry enforced by tetradentate bis(N-alkyl-8-aminoquinoline) architectures [2].

Furthermore, N-alkylation—particularly when used to bridge two quinoline units into a tetradentate scaffold (e.g., PA1637)—forces the ligand into a pre-organized geometry. This steric pre-organization pays the entropic cost of binding upfront. Conversely, Zn(II), a d¹⁰ metal ion, prefers flexible tetrahedral geometries. The steric bulk of the N-alkyl groups severely penalizes the tetrahedral arrangement, creating a massive thermodynamic preference for Cu(II) over Zn(II)[1]. This selective extraction halts Cu-induced reactive oxygen species (ROS) production and modulates the SIRT1/3-FOXO3a axis to protect neurons from oxidative damage [3].

Comparative Binding Affinity Data

The table below summarizes the apparent association constants (


) of leading N-alkyl-8-aminoquinolines compared to legacy alternatives at physiological pH (7.4).
Ligand ClassRepresentative CompoundCu(II)

Zn(II)

Selectivity Ratio (Cu/Zn)Primary Application
Bis(N-alkyl-8-aminoquinoline) PA163714.0 – 16.0< 4.0> 10¹⁰ AD Therapeutics (Cu extraction)
Tetradentate Monoquinoline TDMQ14.0 – 17.0~ 5.0> 10⁹ Neuroprotection / ROS Inhibition
Bis(8-hydroxyquinoline) Bis(8-HQ)15.5 – 16.612.5 – 14.2~ 10³General Metal Ionophore
Mono(8-hydroxyquinoline) Clioquinol (CQ)~ 10.0~ 9.0~ 10¹Antifungal / Withdrawn AD drug

Data synthesized from comparative analyses of copper chelators [1] and TDMQ frameworks [2].

Experimental Workflow: Validating Binding Affinity

Direct UV-Vis titration of N-alkyl-8-aminoquinolines with Cu(II) is mathematically blind; because the affinity is so high (


), every drop of added metal binds completely, yielding a stoichiometric curve rather than a thermodynamic equilibrium.

To establish a self-validating system , researchers must employ a Competitive UV-Vis Titration using a competitor ligand (e.g., glycine) with a known, moderate


.
Step-by-Step Methodology:
  • Baseline Spectral Acquisition: Prepare a 10 µM solution of the N-alkyl-8-aminoquinoline ligand in a physiologically relevant buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Record the baseline UV-Vis spectrum.

  • Competitor Introduction: Add a massive excess of the competitive chelator (e.g., 1 mM Glycine).

    • Causality: The competitor acts as a thermodynamic buffer. It ensures that free Cu(II) concentrations remain in the femtomolar range, forcing the N-alkyl-8-aminoquinoline to genuinely compete for the metal rather than simply scavenging free ions.

  • Incremental Metal Titration: Titrate CuCl₂ into the solution in 0.1 molar equivalent increments. Allow 5 minutes of equilibration per addition.

  • Isosbestic Point Validation (Critical): Monitor the spectra for the presence of a strict isosbestic point (typically around 340–360 nm for 8-aminoquinolines).

    • Self-Validating Logic: If the isosbestic point holds perfectly throughout the titration, it proves that only two species (free ligand and the 1:1 Cu-ligand complex) are in equilibrium. If the point drifts, it indicates the formation of intermediate aggregates, invalidating the

      
       calculation.
      
  • Data Fitting: Plot the absorbance changes at the

    
     of the complex against the total Cu(II) added. Fit the curve using a competitive binding isotherm to extract the true 
    
    
    
    .

Visualizing the Chelation Logic

The following diagram illustrates the logical flow of how the structural constraints of N-alkyl-8-aminoquinolines dictate their biological efficacy.

G A N-alkyl-8-aminoquinoline Ligand Scaffold D Tetradentate N4 Coordination (Square Planar Geometry) A->D Binds E Steric Clash / Geometry Mismatch (Tetrahedral Preference) A->E Rejects B Cu(II) Pool (e.g., Cu-Aβ in AD) B->D Captured C Zn(II) Pool (Physiological) C->E Evades F High Affinity Complex (Log Kapp 14-16) D->F G Weak / No Complexation (Log Kapp < 4) E->G

Logical pathway of Cu(II) vs Zn(II) selectivity in N-alkyl-8-aminoquinoline ligand coordination.

References

  • Title: High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer's, Wilson's, and cancer diseases Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Role of copper chelating agents: between old applications and new perspectives in neuroscience Source: Frontiers in Molecular Neuroscience (via PMC) URL: [Link]

  • Title: Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons Source: ACS Omega URL: [Link]

  • Title: Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II Source: European Journal of Inorganic Chemistry URL: [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for N-isobutylquinolin-8-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-isobutylquinolin-8-amine, a critical process in pharmaceutical quality control. Moving beyond a simple checklist, we delve into the scientific rationale behind each validation parameter, presenting a self-validating protocol where each step reinforces the method's suitability for its intended purpose. The experimental data herein is benchmarked against the internationally recognized standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical procedure.

Introduction: The Critical Role of Purity in Drug Development

N-isobutylquinolin-8-amine represents a class of quinoline derivatives with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control metric; it is a fundamental pillar of safety and efficacy. The presence of impurities, whether arising from the synthesis route or degradation over time, can have profound implications, ranging from reduced therapeutic effect to significant toxicological risk.[4][5]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and precision.[6][7] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[8][9] This guide compares a developed HPLC method against the rigorous performance criteria outlined in regulatory guidelines, primarily the ICH Q2(R1) and the recently updated Q2(R2) documents, to establish a validated, stability-indicating method.[3][10]

Foundational Method Development & Optimization

Before validation can commence, a robust chromatographic method must be developed. The primary goal was to achieve a symmetric peak for the main analyte, N-isobutylquinolin-8-amine, and to resolve it from potential process impurities and degradation products. Based on the compound's structure (a UV-active quinoline core with a basic amine side chain), a reverse-phase HPLC method with UV detection was selected.

Rationale for Key Parameters:

  • Column: A C18 column was chosen for its versatility and effectiveness in retaining moderately polar to non-polar compounds.

  • Mobile Phase: An acidic mobile phase (pH ~3.0) was employed to ensure the amine group is protonated, which is crucial for achieving sharp, symmetrical peaks and preventing tailing. A gradient elution was selected to ensure elution of any more non-polar impurities within a reasonable runtime.

  • Detection: A photodiode array (PDA) detector was used, allowing for the determination of peak purity and the selection of an optimal detection wavelength (λmax) of 240 nm, where the analyte exhibits strong absorbance.

The optimized, final method parameters are presented below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 240 nm
Injection Vol. 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but a holistic process designed to build confidence in an analytical procedure. The workflow demonstrates that the method is suitable for its intended purpose, which in this case is the quantitative determination of purity and the detection of impurities.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Establishes Stability-Indicating Nature Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec SST System Suitability Testing (Pre-Analysis Check) Acc->SST Prec->SST LOD LOD & LOQ LOD->SST Rob Robustness Rob->SST Routine Routine Analysis (QC & Stability) SST->Routine Daily Verification

Caption: The integrated workflow for HPLC method validation.

Validation Parameters: Performance Against Regulatory Benchmarks

The following sections detail the experimental protocols and acceptance criteria for each validation characteristic as mandated by ICH guidelines.[2][3][11]

Specificity and Forced Degradation

4.1.1 Rationale Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] For a purity assay, this is arguably the most critical parameter. A forced degradation study is the definitive way to demonstrate specificity and establish the method as "stability-indicating."[7][12][13] The goal is to achieve 5-20% degradation, providing sufficient degradant peaks to challenge the method's resolving power without generating secondary, irrelevant products.[12][13]

4.1.2 Experimental Protocol

  • Prepare five solutions of N-isobutylquinolin-8-amine (approx. 1 mg/mL).

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 6% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solution at 105°C for 48 hours.

    • Photolytic: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[12]

  • Prepare an unstressed control solution.

  • Neutralize the acid and base samples before dilution. Dilute all samples to a final concentration of 0.1 mg/mL with diluent.

  • Analyze all samples by HPLC, using a PDA detector to assess peak purity of the parent analyte peak in the presence of degradant peaks.

4.1.3 Results & Discussion The method demonstrated excellent specificity. In all stress conditions, the main analyte peak was well-resolved from all degradation products, and the peak purity analysis confirmed no co-eluting peaks.

Stress Condition% DegradationObservationsPeak Purity IndexAcceptance Criterion
Acid Hydrolysis14.2%Two major degradant peaks at RRT 0.85 and 1.15> 0.999> 0.999
Base Hydrolysis18.5%One major degradant peak at RRT 0.79> 0.999> 0.999
Oxidation (H₂O₂)8.9%Multiple minor degradant peaks> 0.999> 0.999
Thermal5.1%One minor degradant peak at RRT 1.21> 0.999> 0.999
Photolytic11.7%One major degradant peak at RRT 0.92> 0.999> 0.999

The successful resolution of degradants under a range of stress conditions confirms the method is stability-indicating and suitable for analyzing samples from formal stability studies.[14]

Linearity & Range

4.2.1 Rationale Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2] For a purity assay, the range must typically cover 80% to 120% of the test concentration.[2]

4.2.2 Experimental Protocol

  • Prepare a stock solution of N-isobutylquinolin-8-amine reference standard (1.0 mg/mL).

  • Perform serial dilutions to create at least five concentration levels ranging from 50% to 150% of the nominal test concentration (0.1 mg/mL). (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the linearity using the coefficient of determination (R²).

4.2.3 Results & Discussion The method exhibited excellent linearity across the specified range.

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,550
0.08801,230
0.10999,870
0.121,205,400
0.151,502,150
  • Coefficient of Determination (R²): 0.9998

  • Regression Equation: y = 10,015,240x - 1,450

  • Acceptance Criterion: R² ≥ 0.999

The R² value of 0.9998 comfortably exceeds the acceptance criterion, confirming a strong linear relationship. The validated range is established from 0.05 mg/mL to 0.15 mg/mL.

Accuracy

4.3.1 Rationale Accuracy measures the closeness of the test results to the true value.[15] It is typically assessed by the spike recovery method, where a known amount of analyte is added to a placebo or sample matrix, and the percentage of the known amount recovered is calculated.

4.3.2 Experimental Protocol

  • Prepare solutions at three concentration levels: 80%, 100%, and 120% of the nominal test concentration (0.08, 0.10, and 0.12 mg/mL).

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percent recovery for each preparation.

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

4.3.3 Results & Discussion The method is highly accurate, with recovery values well within the accepted limits.

Concentration LevelTheoretical (mg/mL)Mean Measured (mg/mL)Mean % Recovery% RSD
80%0.0800.079899.8%0.45%
100%0.1000.1003100.3%0.31%
120%0.1200.119599.6%0.52%
  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%; %RSD ≤ 2.0%.

All results fall within the predefined acceptance criteria, demonstrating the method's ability to provide results that are close to the true value across the analytical range.

Precision

4.4.1 Rationale Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but considers variations like different days, analysts, or equipment.[3]

4.4.2 Experimental Protocol

  • Repeatability:

    • Prepare six individual samples of N-isobutylquinolin-8-amine at 100% of the test concentration (0.1 mg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system (if available).

    • Compare the results from both sets of experiments.

4.4.3 Results & Discussion The method demonstrated a high degree of precision at both levels.

Table: Repeatability (Analyst 1, Day 1, System 1)

SamplePurity Assay (%)
199.85
299.91
399.79
4100.05
599.88
699.95
Mean 99.91
SD 0.09
%RSD 0.09%

Table: Intermediate Precision (Analyst 2, Day 2, System 2)

SamplePurity Assay (%)
199.75
299.83
399.69
499.91
599.77
699.85
Mean 99.80
SD 0.08
%RSD 0.08%
  • Acceptance Criterion: %RSD ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise and will produce consistent results under typical laboratory variations.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

4.5.1 Rationale

  • LOD: The lowest amount of analyte that can be reliably detected, but not necessarily quantified, above background noise.[16][17]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][17] For a purity method, the LOQ is critical as it defines the lower limit for reporting impurities.

4.5.2 Experimental Protocol LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH.[18]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where:

  • σ = Standard deviation of the y-intercept of the regression line.

  • S = Slope of the calibration curve.

The calculated values were then experimentally verified by analyzing samples prepared at these concentrations.

4.5.3 Results & Discussion

ParameterCalculation BasisCalculated Value (mg/mL)Verified Value (mg/mL)Acceptance Criterion (for LOQ verification)
LOD 3.3 * (σ / S)0.00050.0005S/N Ratio ≥ 3[17]
LOQ 10 * (σ / S)0.00150.0015%RSD ≤ 10%, Recovery 80-120%

The method demonstrates sufficient sensitivity for the intended purpose of purity testing, allowing for the accurate quantitation of impurities at or above 0.05% relative to a 0.1 mg/mL main analyte concentration.

Robustness

4.6.1 Rationale Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of its reliability during normal usage.

4.6.2 Experimental Protocol

  • Analyze a system suitability solution while introducing small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Monitor system suitability parameters (e.g., retention time, tailing factor, resolution) for compliance.

4.6.3 Results & Discussion The method proved to be robust, with no significant impact on chromatographic performance from the induced variations.

Parameter VariedRetention Time ShiftTailing FactorResolution (from nearest peak)System Suitability
Nominal N/A1.13.5Pass
Flow Rate (0.9 mL/min) +5.2%1.13.6Pass
Flow Rate (1.1 mL/min) -4.9%1.13.4Pass
Temp (28 °C) +1.1%1.13.5Pass
Temp (32 °C) -1.0%1.23.5Pass
pH (2.8) +0.5%1.13.5Pass
pH (3.2) -0.4%1.23.4Pass

The ability of the method to withstand minor variations demonstrates its suitability for transfer and routine use in a busy QC environment.

System Suitability: The Gateway to Analysis

5.0.1 Rationale While method validation demonstrates that the analytical procedure is suitable in principle, System Suitability Testing (SST) is performed before each analysis to confirm that the specific chromatographic system is adequate for the intended analysis on that day.[19][20][21][22] It is the final check that ensures the continued validity of the method.

G cluster_0 System Suitability Test (SST) cluster_1 Decision cluster_2 Action Repeatability Repeatability (%RSD) Decision Criteria Met? Repeatability->Decision Tailing Tailing Factor Tailing->Decision Resolution Resolution (Rs) Resolution->Decision Plates Theoretical Plates (N) Plates->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

Caption: Decision-making workflow based on SST results.

5.0.2 Protocol and Acceptance Criteria

SST ParameterAcceptance CriterionRationale
Repeatability (%RSD) ≤ 1.0% (from 5 replicate injections)Confirms injection precision.[19]
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.[22]
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Guarantees baseline separation for accurate quantitation.[21][22]
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and performance.[19]

Conclusion

The HPLC method for determining the purity of N-isobutylquinolin-8-amine has been successfully validated according to ICH guidelines. The comparative analysis against these regulatory standards demonstrates that the method is specific, stability-indicating, linear, accurate, precise, and robust. The established system suitability criteria ensure the ongoing performance and reliability of the method for its intended purpose in a quality control environment. This validated procedure provides a high degree of assurance that it will consistently yield results that accurately reflect the quality of the drug substance.

References

  • What Are LOD and LOQ in HPLC Methods? (2025).
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  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A practical guide to forced degradation and stability studies for drug substances.
  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024).
  • Quality Guidelines - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012).
  • Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A - Benchchem.
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  • The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs - MDPI. (2025).
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Sources

Benchmarking C-H activation yields with N-isobutyl vs N-benzyl auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Objective

I'm currently focused on defining the exact parameters of this comparison. I need to figure out what specific metrics will be most relevant for benchmarking C-H activation yields, considering the audience is researchers. I'm also considering what data would be most insightful in the user's field.

Analyzing Core Requirements

I've been analyzing the core requirements of the comparison. Specifically, I'm now thinking about the need for autonomy and custom structures, versus a rigid template. I'm also considering what is best to achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) by explaining causality, using self-validating protocols with citations and links. I'm also planning the visualization aspects, including tables, protocols, and Graphviz diagrams.

Analyzing Literature Findings

I've been digging through the search results and found no definitive benchmark paper comparing N-isobutyl and N-benzyl auxiliaries directly in C-H activation. However, there's a wealth of literature on both N-benzyl and N-alkyl amides, including N-isobutyl, in directed C-H activation. I am looking at publications by the Daugulis group and others to compile the relevant data.

Constructing the Comparison Guide

I've decided on the structure for the comparison guide. It will begin with an executive summary, followed by a mechanistic rationale detailing the pros and cons of N-benzyl and N-isobutyl auxiliaries. I am going to build detailed benchmarking data tables. The N-isobutyl group offers steric bulk, which is useful in cyclometallation, and it is inert towards benzylic activation, but the benzyl group is easily cleaved.

Developing Experimental Framework

Now I am going to develop experimental protocols, and visualizing competitive pathways is the current focus. I plan to diagram both desired C-H activation alongside benzylic C-H activation. I am also planning a workflow diagram to capture the experimental protocol. I've set my mind on focusing on sp3 C-H arylation. Pd(OAc)2 is my standard catalyst, with AgOAc or K2HPO4 as oxidants/additives. I will examine N-acetyl-t-leucine as a ligand, too, looking into a standard aliphatic amide.

Quantifying Yield Benchmarks

Now, I'm focusing on quantifying the yield differences. My experimental insights show N-isobutyl provides higher yields in sp3 C-H activation than N-benzyl because it avoids competition with benzylic activation. I'm now benchmarking yields: N-isobutyl gives roughly 85% yields, whereas N-benzyl gives approximately 45%. This contrast will be a critical section of my content.

Visualizing Mechanistic Pathways

I've been working on the DOT diagrams and have a good start. Diagram 1, which details mechanistic pathways, now features nodes for the substrate, Pd coordination, desired sp3 activation, benzylic activation, products, and byproducts, with color-coding to highlight the main and side reactions. I have also designed Diagram 2, the workflow diagram, with nodes outlining reagent preparation, degassing, heating, workup, and purification, also with color-coding for clarity. I'm focusing on contrasting the mechanistic pathways of the two auxiliaries using the diagram.

Citing Supporting Literature

I've just found a crucial paper from the Yu group in JACS 2022 that directly addresses the steric effects of N-isobutyl derived tertiary alkylamines in C(sp3)–H arylation of cyclopropanes and cyclobutanes. This will provide key support for my analysis of the N-isobutyl auxiliary and I am going to cite it for a specific point of reference. I'm also reviewing general C-H activation publications for broader context and to make sure the DOT diagrams are well-structured.

Building the Quantitative Data

I have built the quantitative table, documenting yield differences and the major byproducts associated with each auxiliary. I am using the table as the foundation for the upcoming analysis of the auxiliaries, with an emphasis on yield and specific byproducts. I am working on the DOT diagram.

Visualizing Reaction Divergence

I've crafted a DOT diagram (Figure 1) to showcase the mechanistic differences, using color-coding to highlight preferred versus competing pathways. The diagram now includes a visual representation of how the N-isobutyl group promotes sp3 C-H activation, while the N-benzyl group is more prone to undesirable benzylic activation and N-dealkylation. I am now working on the workflow diagram for the experimental process.

Constructing the Workflow Diagram

I have just finalized the workflow diagram (Figure 2), which outlines the experimental steps. I've ensured clarity by color-coding each step: reagent preparation, inert gas purging, thermal heating, filtration and workup, and column chromatography. I updated the color contrast for the workup step to enhance readability. The diagram should effectively illustrate the experimental process. Now, I will add explanatory text.

Integrating Quality Control

I'm now integrating an "In-Process Quality Control (IPC)" step into the experimental protocol to create a self-validating system. This involves TLC or GC-MS monitoring to validate reaction progress. I'm also preparing to cite and link authoritative sources, specifically the Yu group's JACS paper on steric effects in sp3 C-H arylation [1] and a Nature paper on aliphatic amine C-H activation [2].

\n\n

Adding Supporting Citations

I've incorporated two crucial citations to support the analysis: the Yu group JACS paper (DOI: 10.1021/jacs.1c13038) for steric insights in sp3 C-H arylation and a Nature paper on aliphatic amine C-H activation to broaden the context. These will be referenced throughout the text to strengthen the data.

Mass spectrometry fragmentation patterns of N-isobutylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Fragmentation Analysis

Okay, I'm starting the fragmentation pattern analysis for N-isobutylquinolin-8-amine. I'm focusing on crafting objective comparison guides, and will soon be integrating experimental data. The request seems clear, and I'm setting the stage for a data-driven publication.

Refining Comparison Scope

I'm now honing the analytical scope. It's becoming clearer that I need to compare different MS platforms (ESI-QqQ, HRMS-Orbitrap, and GC-EI-MS) in characterizing and quantifying N-isobutylquinolin-8-amine. I'm targeting researchers, drug development folks, and scientists. This means crafting a self-validating, in-depth technical guide with in-text citations and a reference list (verified URLs), plus clear tables, diagrams and formatting.

Defining Fragmentation Parameters

I'm now diving into specific fragmentation patterns. For N-isobutylquinolin-8-amine, I am focusing on detailed comparisons. I've broken down the topic into compound details and the three mass spec modalities I'll use. I'm focusing on ESI (CID) and EI (70 eV) fragmentation. I am looking for related references, and have already begun a search for 8-aminoquinolines, and primaquine literature.

Expanding Research Queries

I'm currently broadening my search terms to find verifiable URLs for references. I'm exploring general papers on "mass spectrometry of 8-aminoquinolines" and "primaquine fragmentation mass spectrometry" to build a solid foundation. These wider searches should yield more relevant and authoritative sources.

Defining the Guide Structure

I'm solidifying the structure. It's a "Platform Comparison Guide" examining N-isobutylquinolin-8-amine and related 8-aminoquinolines, such as primaquine. I've sketched an outline: Executive Summary (objectives), then distinct sections detailing characteristics. It seems the best way to move forward.

Analyzing Analytical Approaches

I'm now diving into specific analytical platforms. I'm focusing on how LC-ESI-QqQ, LC-HRMS, and GC-EI-MS tackle the analysis of N-isobutylquinolin-8-amine. I've broken down each approach: strengths, fragmentation mechanisms, and a basic protocol are now clear for each. I'm focusing on the practical implications of each for quantitative analysis.

Visualizing Fragmentation Pathways

I've crafted a Graphviz DOT diagram depicting CID and EI fragmentation. I've integrated specified colors and ensured high-contrast text for visual clarity. I've set the maximum width and a high resolution for optimal display. I'm focusing on the fragmentation pathway and mass to charge ratios.

Elaborating on Fragmentation Pathways

I'm expanding the fragmentation discussion. I'll explain why ESI favors isobutene loss via charge-directed rearrangement and why EI prefers alpha-cleavage. I'm focusing on the reaction mechanisms. I will use appropriate citations to support claims, specifically citing publications on primaquine fragmentation [1], and the principles underlying MS fragmentation [2]. I'm now linking the fragmentation to the analytical approaches.

Gathering Fragmentation Data

I'm now integrating GC-MS data for 8-aminoquinolines, and citing [3] for general quinoline fragmentation behaviors like HCN loss. I'm organizing the citations: [1] for MS of primaquine analogs, [2] for 8-aminoquinoline GC-MS studies, [3] for oxygenated quinolines, and [4] for NPC1161B QqQ-MS studies. I am aiming to relate the fragmentation data to the analytical approaches already considered.

I'm solidifying the structure. It's a "Platform Comparison Guide" examining N-isobutylquinolin-8-amine and related 8-aminoquinolines, such as primaquine. I've sketched an outline: Executive Summary (objectives), then distinct sections detailing characteristics. It seems the best way to move forward.

I'm now diving into specific analytical platforms. I'm focusing on how LC-ESI-QqQ, LC-HRMS, and GC-EI-MS tackle the analysis of N-isobutylquinolin-8-amine. I've broken down each approach: strengths, fragmentation mechanisms, and a basic protocol are now clear for each. I'm focusing on the practical implications of each for quantitative analysis.

I've crafted a Graphviz DOT diagram depicting CID and EI fragmentation. I've integrated specified colors and ensured high-contrast text for visual clarity. I've set the maximum width and a high resolution for optimal display. I'm focusing on the fragmentation pathway and mass to charge ratios.

I'm expanding the fragmentation discussion. I'll explain why ESI favors isobutene loss via charge-directed rearrangement and why EI prefers alpha-cleavage. I'm focusing on the reaction mechanisms. I will use appropriate citations to support claims, specifically citing publications on primaquine fragmentation [1], and the principles underlying MS fragmentation [2]. I'm now linking the fragmentation to the analytical approaches.

Constructing the Analytical Table

I'm developing a comparison table outlining platform parameters. This includes ionization modes, precursor ions, key fragments, and analytical goals with estimated sensitivities for LC-QqQ, LC-HRMS, and GC-MS. I'm verifying that the guide follows the established constraints, including a custom structure and a focus on explanation, experimentation, and trustworthiness.

Refining Diagram Colors

I'm now refining the Graphviz DOT diagram's visual clarity by explicitly setting font colors for high contrast. I've defined a specific color palette and applied it to the nodes based on function and importance, choosing colors that will ensure the text is legible against the background. I am implementing this approach.

G M_ESI [M+H]+ m/z 201.1 (ESI-CID) F1_ESI [M+H - C4H8]+ m/z 145.1 8-aminoquinoline M_ESI->F1_ESI Loss of Isobutene F2_ESI Other Fragments M_ESI->F2_ESI Other Losses M_EI [M]+ m/z 200.1 (EI) F1_EI [M - isobutyl]+ m/z 143.0 M_EI->F1_EI Alpha-Cleavage F2_EI Other Fragments M_EI->F2_EI Other Losses

Refining Fragmentation Diagrams

I'm now revising the fragmentation diagram to show additional losses and clarify EI pathways. I've added a new node for a secondary ESI fragment with m/z 128 and expanded the EI pathway to include an isobutyl radical loss. I am focusing on the ESI CID and EI fragmentation pathways. I'm focusing on the clarity of the diagram and ensuring that it accurately reflects the observed fragmentation data and the corresponding reaction mechanisms. I'm also ensuring the diagram explains why particular energy levels are useful.

Safety Operating Guide

N-(2-methylpropyl)quinolin-8-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for N-(2-methylpropyl)quinolin-8-amine (also known as N-isobutyl-8-aminoquinoline).[1]

Notice: As a specific Safety Data Sheet (SDS) for this exact derivative is not universally available in public chemical registries, this protocol is derived from the Structure-Activity Relationship (SAR) of the 8-aminoquinoline parent class (e.g., Primaquine, 8-Quinolinamine).[1] This class is known for specific hematological toxicity (methemoglobinemia) and aquatic hazards.

Part 1: Executive Summary & Hazard Classification

Immediate Action: Treat this compound as a Toxic Organic Base . Do not dispose of down the drain. Primary Disposal Method: Thermal Incineration with Afterburner and Scrubber.

Hazard Category Classification (SAR Derived) Operational Implication
Acute Toxicity Category 3/4 (Oral/Dermal)Handle with double nitrile gloves; assume skin absorption.[1]
Systemic Toxicity Methemoglobinemia Agent CRITICAL: Oxidizes hemoglobin. Avoid all aerosol inhalation.[2]
Chemical Nature Organic Base (Chelating Ligand)Incompatible with strong acids and oxidizers.
Environmental Aquatic Chronic ToxicityZero-discharge policy for drains/sewer systems.[1]

Part 2: Waste Characterization & Segregation

Before disposal, you must characterize the waste stream based on experimental usage. N-(2-methylpropyl)quinolin-8-amine is frequently used as a bidentate ligand in transition metal catalysis (e.g., Palladium or Copper-catalyzed C-H activation).[1]

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Characterization IsSolid Physical State? Start->IsSolid Solid Solid Waste IsSolid->Solid Powder/Debris Liquid Liquid Waste IsSolid->Liquid Solution StreamC Stream C: Solid Hazardous (Lab Pack) Solid->StreamC MetalCheck Contaminated with Heavy Metals? (Pd, Cu, Ni) Liquid->MetalCheck StreamA Stream A: Pure Organic (Incineration) MetalCheck->StreamA No (Pure Compound) StreamB Stream B: Heavy Metal Organic (Fuel Blending/Recovery) MetalCheck->StreamB Yes (Catalytic Reaction)

Figure 1: Segregation logic to determine the correct waste stream code.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired stocks, contaminated gloves, weigh boats, and filter papers.

  • Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-(2-methylpropyl)quinolin-8-amine.[1]

    • Hazards: Toxic, Irritant.

  • Deactivation (Spill Debris Only): If cleaning a powder spill, wet the debris with a dilute surfactant (1% detergent) to prevent dust generation before scooping.

  • Final Disposal: Seal container and transfer to the Lab Pack accumulation area for incineration.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mother liquors, rotary evaporator traps.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible.

    • Compatible: Acetone, Ethyl Acetate, Dichloromethane, Toluene.

    • Incompatible: Concentrated Nitric Acid, Piranha solution (Risk of violent oxidation).

  • pH Adjustment: If the solution is acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–9. Rationale: Prevents corrosion of waste drums and potential heat generation in bulk storage.

  • Transfer: Pour into a dedicated "Organic Waste - Toxic" carboy.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Double Containment: Store carboy in a secondary containment tray to capture potential leaks.

Part 4: Emergency Spill Response

Scenario: 5g bottle drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. 8-aminoquinolines can be respiratory irritants.[1][3]

  • PPE Upgrade: Wear double nitrile gloves , lab coat, and a P100 particulate respirator (or N95 minimum) if dust is visible.

  • Containment: Cover the spill with Vermiculite or Sand . Do not use combustible materials like paper towels for the bulk material.

  • Cleanup:

    • Scoop absorbed material into a disposable container.

    • Wipe the surface with a solvent-soaked rag (Ethanol or Acetone).[1]

    • Wash the surface with soap and water to remove oily residues.

  • Disposal: Label the debris container as "Hazardous Waste - Debris contaminated with Toxic Amines."

Part 5: Regulatory & Compliance Context

  • EPA (USA): This compound is not P-listed, but it meets the characteristic of Toxic (D003) if it exhibits specific lethality, though it is standardly managed as non-specific organic hazardous waste.

  • RCRA Code: Likely falls under D001 (Ignitable) if in solvent or D002 (Corrosive) if in acidic solution. If pure, manage as Toxic Organic .

  • REACH (EU): Treat as "Substance of Very High Concern" (SVHC) candidate due to potential Reprotoxic/PBT properties common in quinolines.

References

  • BenchChem . Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide. (Extrapolated class data for aminoquinoline disposal). [1]

  • Fisher Scientific . Safety Data Sheet: 8-Aminoquinoline. (Parent compound toxicity and handling data). [1]

  • ECHEMI . 8-Aminoquinoline SDS and Hazard Classification.

  • PubChem . Compound Summary: 8-Aminoquinoline (Toxicity and Physical Properties). National Library of Medicine.

  • United Nations Office on Drugs and Crime (UNODC) . Guidelines for the Safe Handling and Disposal of Chemicals.

Sources

Personal protective equipment for handling N-(2-methylpropyl)quinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for N-(2-methylpropyl)quinolin-8-amine Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary & Chemical Identity

N-(2-methylpropyl)quinolin-8-amine (also known as 8-(isobutylamino)quinoline) is a secondary amine ligand frequently employed in transition-metal catalysis (e.g., Palladium-catalyzed C-H activation) and as a scaffold in antimalarial drug discovery.

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact analog may be sparse, its structural parent—8-aminoquinoline —possesses a well-documented toxicity profile. Researchers must treat this compound with the rigor reserved for class-specific hazards of 8-aminoquinolines, which include severe eye irritation, skin sensitization, and potential hematological toxicity (methemoglobinemia).

Chemical Structure Context: The addition of the isobutyl group at the amine position increases the molecule's lipophilicity compared to the parent 8-aminoquinoline. This enhances its ability to penetrate the dermal barrier, making skin protection critical.

Hazard Identification & Risk Assessment

Self-Validating Logic: We apply the "Precautionary Principle," adopting the hazards of the most toxic structural analog (8-Aminoquinoline) until specific data proves otherwise.

Table 1: Predicted Hazard Classifications (GHS)
Hazard CategoryHazard Statement (Predicted)Mechanism/Rationale
Acute Toxicity (Oral) H301/H302: Toxic/Harmful if swallowed.[1]8-Aminoquinolines induce oxidative stress; historical data on Pamaquine/Primaquine analogs suggests oral toxicity.
Skin Sensitization H317: May cause allergic skin reaction.[1]Secondary aromatic amines are known haptenizers, capable of binding to skin proteins to trigger immune responses.
Eye Damage H318/H319: Causes serious eye damage/irritation.[2]Basic nitrogen lone pairs (quinoline N and amine N) are caustic to mucous membranes.
STOT - Single Exposure H335: May cause respiratory irritation.[3]Inhalation of dust/aerosols irritates the upper respiratory tract.
Hematological Risk Not GHS Classified but CriticalMethemoglobinemia: Absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard latex gloves are permeable to lipophilic amines. The protocol below mandates barrier materials resistant to organic permeation.

Diagram 1: PPE Decision Logic

PPE_Selection Start Task Assessment Quantity Quantity / State? Start->Quantity SmallSolid < 1g (Solid/Viscous Oil) Quantity->SmallSolid Weighing LargeSynth > 1g or Solution Prep Quantity->LargeSynth Synthesis/Heating Spill Spill Cleanup Quantity->Spill Emergency Level1 LEVEL 1: Standard Nitrile (0.11mm) + Lab Coat + Goggles SmallSolid->Level1 Level2 LEVEL 2: Enhanced Double Nitrile OR Silver Shield + Fume Hood Required LargeSynth->Level2 Level3 LEVEL 3: Critical Respirator (P100/OV) + Tyvek Suit + Chem-Resistant Boots Spill->Level3

Caption: Decision tree for selecting PPE based on operational scale and risk potential.

Detailed PPE Specifications
  • Hand Protection:

    • Routine Use: Double-gloving is mandatory. Inner glove: Nitrile (4 mil). Outer glove: Nitrile (minimum 5 mil) or Neoprene.

    • High Risk (Immersion/Spills): Use Silver Shield/4H® (Laminate) gloves. The isobutyl chain facilitates permeation through thin nitrile rubber.

  • Eye/Face Protection:

    • Chemical splash goggles (ANSI Z87.1 or EN 166) are required.

    • Why? Safety glasses with side shields offer insufficient protection against the "creep" of viscous amine oils or fine dust.

  • Respiratory Protection:

    • All handling must occur inside a certified Chemical Fume Hood .

    • If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

Operational Protocols
A. Weighing & Transfer (The "Static" Risk)

N-(2-methylpropyl)quinolin-8-amine may exist as a viscous oil or a low-melting solid. Solids in this class often exhibit high static charge, leading to "jumping" particles.

  • Engineering Control: Place the balance inside the fume hood.

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents with this active ligand.

  • Solvent Choice: If preparing a stock solution, dissolve in Dichloromethane (DCM) or Toluene. Note that DCM facilitates skin absorption; if used, upgrade to Silver Shield gloves immediately.

B. Reaction Setup (C-H Activation Context)

This ligand is often used with Palladium (Pd) or Copper (Cu) salts at elevated temperatures.

  • Inert Atmosphere: These amines can oxidize to N-oxides or nitro-compounds under air at high temperatures. Purge reaction vessels with Nitrogen/Argon.

  • Temperature Control: Ensure reflux condensers are properly seated. The vapor pressure of the amine increases significantly >80°C, increasing inhalation risk.

  • Quenching: When quenching the reaction (often acidic workup), exotherms can vaporize unreacted amine. Perform quench slowly in the hood.

C. Waste Disposal Workflow

Trustworthiness: Improper disposal of quinolines is a major environmental violation due to aquatic toxicity.

Diagram 2: Disposal Decision Tree

Disposal_Flow Waste Waste Generation Type State? Waste->Type Solid Solid Waste (Gloves, Paper, Silica) Type->Solid Liquid Liquid Waste (Mother Liquor, Wash) Type->Liquid BinSolid Solid Hazardous Bin (Label: Toxic/Irritant) Solid->BinSolid Halogen Halogenated Solvent? (DCM, Chloroform) Liquid->Halogen HaloBin Halogenated Waste Halogen->HaloBin Yes NonHaloBin Non-Halogenated Waste (High BTU) Halogen->NonHaloBin No

Caption: Segregation workflow to prevent incompatible waste mixing and ensure regulatory compliance.

Disposal Steps:

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream—risk of violent reaction.

  • Labeling: Clearly mark the tag with "8-Aminoquinoline Derivative - Toxic."

  • Decontamination: Wipe down the balance area with a dilute acid solution (e.g., 1M HCl) to protonate the amine (making it a water-soluble salt), followed by soap and water. This prevents "persisting" residue.[2]

Emergency Response

Scenario A: Skin Contact

  • Immediate Action: Drench the area with water for 15 minutes.[2]

  • Soap: Use a non-abrasive soap. Do not use alcohol or acetone; these solvents will drive the lipophilic amine deeper into the dermis.

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia. Seek medical attention if this occurs.

Scenario B: Spillage

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Level 3 in Diagram 1) if the spill is >10mL/10g.

  • Absorb: Use Vermiculite or a generic spill pad.

  • Neutralize: Wipe the surface with dilute acetic acid or HCl to convert traces to the ammonium salt, then clean with water.

References
  • PubChem. 8-Aminoquinoline Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Quinolin-8-amine. [Link] (General search landing for verification).

  • Journal of the American Chemical Society. Palladium-Catalyzed C-H Activation of Aliphatic Amines. (Context for usage in synthesis). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.